Product packaging for Cy-cBRIDP(Cat. No.:CAS No. 1023330-38-2)

Cy-cBRIDP

Cat. No.: B1424324
CAS No.: 1023330-38-2
M. Wt: 404.6 g/mol
InChI Key: JDNAVZKVTWHWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cy-cBRIDP is a useful research compound. Its molecular formula is C28H37P and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37P B1424324 Cy-cBRIDP CAS No. 1023330-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNAVZKVTWHWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699918
Record name Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023330-38-2
Record name Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Catalytic Core: A Technical Guide to the Cy-cBRIDP Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cyclic-chelating Benzimidazole Ring Incorporated Diphenylphosphine (Cy-cBRIDP) ligands in catalysis. While "this compound" is a specific descriptor, this guide draws upon the well-established principles and documented performance of closely related N-heterocyclic phosphine ligands, particularly those incorporating a benzimidazole scaffold, to provide a comprehensive understanding of their catalytic prowess. These ligands have emerged as a significant class of ancillary ligands in transition metal catalysis, offering a unique combination of steric and electronic properties that drive efficient catalytic turnovers in a variety of cross-coupling reactions crucial for pharmaceutical and materials science.

Core Catalytic Principles: The Role of Benzimidazole-Phosphine Ligands

At its core, the efficacy of a this compound-metal complex in catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is governed by the synergistic interplay between the benzimidazole and phosphine moieties. The phosphorus atom of the diphenylphosphine group acts as a soft, electron-donating center that coordinates to the metal, while the nitrogen atom of the benzimidazole ring can also participate in coordination, creating a chelating effect that enhances the stability and reactivity of the catalytic complex.[1][2]

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a palladium-phosphine catalyst involves three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in each of these steps by modulating the electron density and steric environment around the palladium center.

Signaling Pathway of a Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) (Palladacycle) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Ar'B(OR)2, Base Pd(II)_Intermediate Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Quantitative Performance Data

The performance of benzimidazole-phosphine ligands in Suzuki-Miyaura cross-coupling reactions is highly dependent on the nature of the substrates and the reaction conditions. The following tables summarize representative quantitative data for the coupling of various aryl halides and boronic acids using palladium catalysts bearing P,N-type benzimidazolyl phosphine ligands.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
EntryAryl ChlorideCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-Chlorotoluene0.1K₃PO₄1,4-Dioxane1298
24-Chloroanisole0.1K₃PO₄1,4-Dioxane1295
32-Chlorotoluene0.5K₃PO₄1,4-Dioxane2485
44-Chlorobenzonitrile0.1K₃PO₄1,4-Dioxane1299
51-Chloro-4-nitrobenzene0.05K₃PO₄1,4-Dioxane697

Data is representative and compiled from studies on P,N-type benzimidazolyl phosphine ligands.[2]

Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Various Arylboronic Acids
EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acid0.1K₃PO₄1,4-Dioxane1298
24-Methoxyphenylboronic acid0.1K₃PO₄1,4-Dioxane1297
34-Fluorophenylboronic acid0.1K₃PO₄1,4-Dioxane1296
43,5-Dimethylphenylboronic acid0.1K₃PO₄1,4-Dioxane1294
52-Thiopheneboronic acid0.5K₃PO₄1,4-Dioxane2488

Data is representative and compiled from studies on P,N-type benzimidazolyl phosphine ligands.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative benzimidazole-phosphine ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Representative Benzimidazolyl Phosphine Ligand

This protocol describes the synthesis of a P,N-type benzimidazolyl phosphine ligand.

Workflow for Ligand Synthesis

Ligand_Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Phosphination o_phenylenediamine o-Phenylenediamine phillips_synthesis Phillips Synthesis (e.g., polyphosphoric acid, heat) o_phenylenediamine->phillips_synthesis carboxylic_acid Substituted Carboxylic Acid carboxylic_acid->phillips_synthesis benzimidazole 2-Substituted Benzimidazole phillips_synthesis->benzimidazole benzimidazole_intermediate 2-Substituted Benzimidazole deprotonation Deprotonation (e.g., n-BuLi) benzimidazole_intermediate->deprotonation phosphine_chloride Chlorodiphenylphosphine coupling P-N Bond Formation phosphine_chloride->coupling lithiated_benzimidazole Lithiated Benzimidazole deprotonation->lithiated_benzimidazole lithiated_benzimidazole->coupling final_ligand Benzimidazolyl Phosphine Ligand coupling->final_ligand

Figure 2: Workflow for Benzimidazolyl Phosphine Ligand Synthesis.

Procedure:

  • Synthesis of the Benzimidazole Scaffold: A mixture of o-phenylenediamine (1.0 equiv.) and a substituted carboxylic acid (1.1 equiv.) in polyphosphoric acid is heated at 180 °C for 4 hours. The reaction mixture is then cooled to room temperature, and ice-water is added. The resulting mixture is neutralized with aqueous NaOH solution, and the precipitate is collected by filtration, washed with water, and dried to afford the 2-substituted benzimidazole.

  • Phosphination: The 2-substituted benzimidazole (1.0 equiv.) is dissolved in anhydrous THF under an argon atmosphere and cooled to -78 °C. n-Butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Chlorodiphenylphosphine (1.2 equiv.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired benzimidazolyl phosphine ligand.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a benzimidazolyl phosphine ligand.

Workflow for Catalytic Reaction

Suzuki_Workflow Setup Reaction Setup (Schlenk flask, Argon atm.) Reagents Add: - Aryl chloride (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K3PO4, 2.0 mmol) - Solvent (e.g., 1,4-Dioxane) Setup->Reagents Catalyst Add Catalyst System: - Pd precursor (e.g., Pd(OAc)2, 0.1 mol%) - Ligand (0.12 mol%) Reagents->Catalyst Reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) Catalyst->Reaction Workup Reaction Workup: - Cool to RT - Dilute with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling.

Procedure:

  • A Schlenk flask is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • The palladium precursor (e.g., Pd(OAc)₂, 0.1 mol%) and the benzimidazolyl phosphine ligand (0.12 mol%) are added, followed by the solvent (e.g., 1,4-dioxane, 3 mL).

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

Ligands of the this compound class, and more broadly benzimidazole-phosphine ligands, represent a powerful tool in the arsenal of the synthetic chemist. Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to highly active and selective catalysts for a range of important chemical transformations. The chelation provided by the benzimidazole nitrogen can impart enhanced stability to the metal center, contributing to higher catalytic efficiency and longevity. This technical guide provides a foundational understanding of their mechanism of action, supported by representative quantitative data and detailed experimental protocols, to aid researchers and professionals in the development of novel catalytic systems for drug discovery and materials science.

References

Cy-cBRIDP Ligand: A Technical Guide to Synthesis and Application in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and versatile ligands for transition metal-catalyzed cross-coupling reactions is of paramount importance. These reactions are fundamental to the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. Among the diverse array of phosphine ligands, Cy-cBRIDP, also known by its chemical name 1-(Dicyclohexylphosphino)-2,2-diphenyl-1-methylcyclopropane, has emerged as a notable player. This technical guide provides an in-depth overview of the synthesis, discovery, and catalytic applications of the this compound ligand, presenting key data and experimental protocols for the research community.

Ligand Profile and Properties

This compound is a monodentate phosphine ligand characterized by a unique cyclopropyl backbone linking a dicyclohexylphosphino group and a diphenylmethyl moiety. This structure imparts a specific combination of steric bulk and electron-donating properties to the phosphorus atom, which are crucial for its catalytic efficacy.

PropertyValue
CAS Number 1023330-38-2
Molecular Formula C₂₈H₃₇P
Molecular Weight 404.57 g/mol
Appearance White to pale yellow solid
Melting Point 115-122 °C

Discovery and Synthesis

The this compound ligand was developed and patented by Takasago International Corporation, as detailed in US Patent 7,129,367 B2. The design rationale was to create a ligand with enhanced stability and activity for a broad range of palladium-catalyzed cross-coupling reactions.

Synthetic Pathway

The synthesis of this compound involves a multi-step procedure, which can be broadly outlined as follows. The key steps involve the formation of the cyclopropane ring followed by the introduction of the dicyclohexylphosphino group.

Synthesis_Workflow A Starting Materials B Cyclopropanation Reaction A->B 1. Reagents C Intermediate 1 B->C D Grignard Formation C->D 2. Mg E Intermediate 2 D->E F Phosphinylation E->F 3. ClP(Cy)₂ G This compound F->G

Caption: Synthetic workflow for the this compound ligand.

Detailed Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the principles outlined in the foundational patent literature.

Step 1: Synthesis of 1,1-dichloro-2-methyl-2-phenylpropane.

  • In a reaction vessel, combine 2-phenylpropene and chloroform.

  • Cool the mixture in an ice bath and slowly add a suitable base (e.g., potassium tert-butoxide) while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the crude product by distillation under reduced pressure to obtain 1,1-dichloro-2-methyl-2-phenylpropane.

Step 2: Synthesis of 1-chloro-1-methyl-2,2-diphenylcyclopropane.

  • To a solution of 1,1-dichloro-2-methyl-2-phenylpropane in an appropriate solvent (e.g., benzene), add a phenylating agent (e.g., phenylmagnesium bromide) at a controlled temperature.

  • Allow the reaction to proceed to completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 1-chloro-1-methyl-2,2-diphenylcyclopropane.

Step 3: Synthesis of 1-(dicyclohexylphosphino)-1-methyl-2,2-diphenylcyclopropane (this compound).

  • In a flame-dried flask under an inert atmosphere, dissolve 1-chloro-1-methyl-2,2-diphenylcyclopropane in a suitable solvent (e.g., THF).

  • Add magnesium turnings and a catalytic amount of iodine to initiate Grignard reagent formation.

  • Once the Grignard reagent has formed, add a solution of dicyclohexylchlorophosphine in the same solvent at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol) to afford this compound as a solid.

Applications in Catalysis

This compound has demonstrated significant utility as a supporting ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric and electronic properties contribute to the stabilization of the active palladium species and facilitate key steps in the catalytic cycle.

Catalytic_Applications A This compound Ligand C Active Pd(0) Catalyst A->C B Palladium Precursor B->C D Suzuki-Miyaura Coupling C->D E Buchwald-Hartwig Amination C->E F Sonogashira Coupling C->F G Heck Reaction C->G H Other Couplings C->H

Caption: Catalytic applications of the this compound ligand.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The combination of a palladium precursor and this compound forms a highly active catalyst for this transformation.

EntryAryl HalideBoronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl>95
24-Chloroanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl>95
31-Bromo-4-fluorobenzene3-Tolylboronic acid4-Fluoro-3'-methylbiphenyl>95
42-BromopyridinePhenylboronic acid2-Phenylpyridine>90

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%).

  • Add a suitable solvent (e.g., toluene/water mixture).

  • Degas the mixture and heat to the desired temperature (e.g., 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The this compound ligand has been shown to be effective in promoting the coupling of aryl halides with a variety of amines.

EntryAryl HalideAmineProductYield (%)
14-BromotolueneAnilineN-(p-tolyl)aniline>90
24-ChloroanisoleMorpholine4-(4-Methoxyphenyl)morpholine>95
31-Bromo-3,5-dimethylbenzeneBenzylamineN-(3,5-Dimethylphenyl)benzylamine>90

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (2-4 mol%).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the required temperature (e.g., 80-120 °C) for the specified time.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by flash chromatography.

Conclusion

The this compound ligand stands out as a robust and versatile tool for synthetic chemists. Its unique structural features translate into high catalytic activity across a range of important cross-coupling reactions. The detailed synthetic protocol and application data provided in this guide are intended to facilitate its adoption and further exploration by researchers in academia and industry, ultimately contributing to the advancement of chemical synthesis and drug discovery.

In-Depth Technical Guide to Cy-cBRIDP: A Phosphine Ligand for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy-cBRIDP, or Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, is a monodentate phosphine ligand. Contrary to any implication of direct biological activity, this compound is not known to be a bioactive molecule or a direct modulator of signaling pathways such as the cGAS-STING pathway. Instead, its utility lies in the field of synthetic organic chemistry, where it serves as a crucial component in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental contexts for its application in catalysis.

Physical and Chemical Properties

This compound is a white to pale yellow, air-sensitive solid that requires storage at low temperatures (2-8°C) to maintain its integrity.[1] Its structure, featuring bulky cyclohexyl groups and a unique cyclopropyl backbone, imparts specific steric and electronic properties that are beneficial for its catalytic activity.

Table 1: Physical and Chemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₂₈H₃₇P[2]
Molecular Weight 404.57 g/mol [1]
Melting Point 115-122 °C[1]
Appearance White to pale yellow solid[1]
Sensitivity Air-sensitive[1]
Storage 2-8°C[1]
Solubility
Spectral Data

Detailed, publicly available ¹H, ¹³C, ³¹P NMR, and IR spectra for this compound are scarce. However, based on the characterization of similar phosphine ligands, the following spectral properties can be anticipated:

  • ³¹P NMR: The ³¹P NMR spectrum is the most definitive characterization method for phosphine ligands. For trialkylphosphines, the chemical shifts typically appear in the range of +10 to +60 ppm. Given the specific structure of this compound, a distinct singlet in this region would be expected.[5]

  • ¹H and ¹³C NMR: The proton and carbon NMR spectra would be complex, showing characteristic signals for the cyclohexyl, phenyl, and methyl groups on the cyclopropyl ring.

  • FTIR: The infrared spectrum would display characteristic C-H stretching vibrations for the aliphatic and aromatic moieties, as well as other fingerprint vibrations corresponding to the carbon skeleton.

Applications in Catalysis

This compound is an effective ligand in several palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1][6] The bulky and electron-donating nature of this compound can enhance the stability and activity of the palladium catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is utilized in key transformations such as:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.[6]

  • Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.[1]

  • Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.[6]

The general workflow for these reactions involves the careful assembly of reactants under an inert atmosphere due to the air-sensitivity of the ligand and catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Workup and Purification Inert Atmosphere Inert Atmosphere Schlenk Flask Schlenk Flask Inert Atmosphere->Schlenk Flask Heating/Stirring Heating/Stirring Solvent Solvent Solvent->Schlenk Flask Reactants Reactants Reactants->Schlenk Flask Pd Source Pd Source Pd Source->Schlenk Flask This compound This compound This compound->Schlenk Flask Base Base Base->Schlenk Flask Monitoring Monitoring Heating/Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

References

An In-depth Technical Guide to Cy-cBRIDP (CAS Number: 1023330-38-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy-cBRIDP, with the CAS number 1023330-38-2, is a monodentate phosphine ligand belonging to the biaryl phosphine class of ligands. Its full chemical name is 1-(Dicyclohexylphosphino)-2,2-diphenyl-1-methylcyclopropane, and it is also known as Dicyclohexyl(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine. This ligand has demonstrated significant utility in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The unique structural features of this compound, including its bulky dicyclohexylphosphino group and the rigid cyclopropyl backbone, impart specific steric and electronic properties that enhance the efficacy of palladium catalysts in challenging coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1023330-38-2
Molecular Formula C₂₈H₃₇P
Molecular Weight 404.57 g/mol
Appearance White to off-white solid
Melting Point 115-122 °C
Storage Temperature 2-8 °C
Solubility Soluble in many organic solvents

Core Applications in Catalysis

This compound is primarily employed as a ligand in palladium-catalyzed cross-coupling reactions. The bulky and electron-rich nature of the phosphine ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This leads to higher reaction efficiency, broader substrate scope, and milder reaction conditions.

The primary applications of this compound include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.

  • Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

  • Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides.

Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the key reactions in which this compound participates.

Suzuki_Miyaura_Coupling cluster_legend Legend Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X      L₂ Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'      L₂ PdII_ArX->PdII_ArAr Ar'-B(OH)₂ / Base Transmetal Transmetalation PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)₂ + Base L L = this compound

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination cluster_legend Legend Pd0 Pd(0)L PdII_ArX Ar-Pd(II)-X      L Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(HNR'R'')-L]⁺X⁻ PdII_ArX->PdII_Amine HNR'R'' AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''      L PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination ArX Ar-X Amine HNR'R'' L L = this compound

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira_Coupling cluster_legend Legend Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X      L₂ Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAlkyne Ar-Pd(II)-C≡CR      L₂ PdII_ArX->PdII_ArAlkyne Cu-C≡CR Transmetal Transmetalation PdII_ArAlkyne->Pd0 Product Ar-C≡CR PdII_ArAlkyne->Product RedElim Reductive Elimination ArX Ar-X CuAlkyne Cu-C≡CR L L = this compound

Caption: Generalized Catalytic Cycle for Sonogashira Coupling.

Experimental Protocols and Quantitative Data

While specific, detailed experimental data for this compound is not widely available in open-access literature, the following sections provide representative protocols for the types of reactions where it is employed. These protocols are based on general procedures for similar biaryl phosphine ligands and should be optimized for specific substrates.

Suzuki-Miyaura Coupling

Reaction: Coupling of an aryl halide with an arylboronic acid.

Representative Protocol: A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%) in toluene (5 mL) is degassed and heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expected Outcome: High yields are generally expected for a range of aryl and heteroaryl halides with various boronic acids.

Buchwald-Hartwig Amination

Reaction: Coupling of an aryl halide with a primary or secondary amine.

Representative Protocol: To a dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol, 1 mol%), this compound (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), amine (1.2 mmol), and toluene (5 mL) are then added. The reaction mixture is stirred at 80-110 °C until the reaction is complete. After cooling, the mixture is diluted with ether, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Expected Outcome: Good to excellent yields are anticipated for the coupling of various aryl bromides and chlorides with a range of primary and secondary amines.

Sonogashira Coupling

Reaction: Coupling of an aryl halide with a terminal alkyne.

Representative Protocol: A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%) in a solvent mixture of toluene and triethylamine (5:2, 7 mL) is degassed and stirred at room temperature or slightly elevated temperature under an inert atmosphere. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Expected Outcome: High yields are expected for the coupling of aryl iodides and bromides with a variety of terminal alkynes.

Micellar Catalysis

This compound has also been explored as a ligand in palladium-catalyzed reactions conducted in aqueous micellar systems. Micellar catalysis offers a green and sustainable alternative to traditional organic solvents. Surfactants, such as TPGS-750-M, form micelles in water, creating a hydrophobic core where the catalytic reaction can occur. This approach can lead to enhanced reaction rates and allows for easier product isolation.

Experimental Workflow for Micellar Suzuki-Miyaura Coupling

Micellar_Suzuki_Workflow Start Start Prep Prepare aqueous solution of TPGS-750-M (e.g., 2 wt%) Start->Prep AddReagents Add aryl halide, boronic acid, base (e.g., K₃PO₄), Pd catalyst, and this compound ligand Prep->AddReagents Reaction Stir at room temperature or gentle heating AddReagents->Reaction Extraction Extract product with an organic solvent (e.g., ethyl acetate) Reaction->Extraction Purification Purify by column chromatography Extraction->Purification End End Purification->End

Caption: Workflow for a Micellar Suzuki-Miyaura Coupling Reaction.

Synthesis of this compound

A general, multi-step synthesis approach is required to produce this compound. The following is a conceptual workflow for its synthesis.

Cy_cBRIDP_Synthesis Start Start Step1 Cyclopropanation of 1,1-diphenylethylene Start->Step1 Step2 Introduction of a methyl group and a leaving group Step1->Step2 Step3 Formation of an organometallic reagent (e.g., Grignard) Step2->Step3 Step4 Reaction with dicyclohexylchlorophosphine Step3->Step4 End This compound Step4->End

Caption: Conceptual Synthetic Workflow for this compound.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable phosphine ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties contribute to the high efficiency of these transformations, making it a useful tool for synthetic chemists in academia and industry. Further research into its applications, particularly in the development of more sustainable catalytic systems, is ongoing.

A Theoretical Deep Dive into Cy-cBRIDP and Related Phosphine Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of modern catalysis, phosphine ligands play a pivotal role in dictating the efficiency, selectivity, and overall success of a vast array of chemical transformations. Among these, Cy-cBRIDP, a bulky and electron-rich phosphine ligand, has garnered attention for its applications in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. Theoretical and computational studies are indispensable tools for understanding the nuanced electronic and steric properties of such ligands and for the rational design of more effective catalysts. This technical guide provides an in-depth exploration of the theoretical approaches used to study this compound and related phosphine ligands, offering valuable insights for researchers, scientists, and professionals in drug development. While specific theoretical data for this compound is not extensively available in public literature, this guide leverages data from closely related and well-studied phosphine ligands to illustrate the core principles and methodologies.

Understanding the Ligand: Electronic and Steric Effects

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by a delicate interplay of its electronic and steric properties. These properties directly influence the stability of catalyst intermediates and the energy barriers of key elementary steps such as oxidative addition, transmetalation, and reductive elimination.

Electronic Effects: The electron-donating ability of a phosphine ligand is a critical parameter. More electron-donating ligands increase the electron density on the metal center, which can facilitate oxidative addition. However, excessive electron donation can strengthen the metal-ligand bond, potentially hindering ligand dissociation, which is sometimes a necessary step in the catalytic cycle. The electronic properties of phosphine ligands can be quantified using various experimental and computational parameters. A commonly used computational descriptor is the minimum electrostatic potential (Vmin) on the phosphorus atom.

Steric Effects: The steric bulk of a phosphine ligand is another crucial factor that influences the coordination number of the metal center, the stability of intermediates, and the selectivity of the reaction. Bulky ligands can promote the formation of monoligated, highly reactive species and can influence the regioselectivity and stereoselectivity of a reaction. Key parameters used to quantify the steric hindrance of phosphine ligands include the Tolman cone angle and the percent buried volume (%Vbur).

A comparison of these parameters for several common phosphine ligands is presented in the table below, offering a quantitative basis for ligand selection and design.

LigandTolman Cone Angle (°)%VburVmin (kcal/mol)
PMe₃11828.6-35.2
PPh₃14534.7-29.8
PCy₃17041.0-38.1
P(t-Bu)₃18246.9-41.2
SPhos19646.1-39.5
XPhos20550.8-40.1

Note: The data presented are representative values from computational studies and may vary slightly depending on the computational method employed.

Computational Methodologies for Ligand and Catalyst Studies

Density Functional Theory (DFT) is the most widely employed computational method for studying phosphine ligands and their transition metal complexes. DFT calculations can provide valuable insights into the geometric structures, electronic properties, and reaction mechanisms of catalytic systems.

Typical Computational Protocol:

A standard computational workflow for investigating a phosphine ligand like this compound and its role in a catalytic reaction, such as a Sonogashira coupling, would involve the following steps:

  • Geometry Optimization: The 3D structures of the ligand, catalyst, substrates, intermediates, and transition states are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energies and Gibbs free energies.

  • Population Analysis: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to determine the charge distribution within the molecules, providing insights into the electronic effects of the ligand.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the reactivity and electronic transitions of the molecules.

  • Reaction Pathway Analysis: The energies of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products) are calculated to construct a complete energy profile of the catalytic cycle. This allows for the identification of the rate-determining step.

  • Solvent Effects: To better mimic experimental conditions, solvent effects are often included in the calculations using implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules.

Commonly Used Software and Settings:

  • Software: Gaussian, ORCA, Amsterdam Density Functional (ADF)

  • Functionals: B3LYP, M06, PBE0, ωB97X-D

  • Basis Sets:

    • For light atoms (H, C, N, O, P): Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

    • For transition metals (e.g., Pd): Effective Core Potentials (ECPs) are often used to describe the core electrons, with valence electrons being treated with basis sets like LANL2DZ or SDD.

Visualizing Theoretical Concepts

Graphical representations are invaluable for understanding complex theoretical concepts and experimental workflows. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of phosphine ligands.

Computational_Workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_mechanism Reaction Mechanism cluster_end Analysis & Interpretation Ligand_and_Reactant_Structures Define Initial Structures (Ligand, Metal Precursor, Substrates) Geometry_Optimization Geometry Optimization Ligand_and_Reactant_Structures->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Structure_Analysis Electronic Structure Analysis (NBO, FMO) Frequency_Calculation->Electronic_Structure_Analysis Transition_State_Search Transition State Search Electronic_Structure_Analysis->Transition_State_Search IRC_Calculation Intrinsic Reaction Coordinate (IRC) Transition_State_Search->IRC_Calculation Energy_Profile Construct Energy Profile IRC_Calculation->Energy_Profile Data_Analysis Analyze Results (Energies, Geometries, Electronic Properties) Energy_Profile->Data_Analysis Interpretation Interpret Findings & Propose Design Principles Data_Analysis->Interpretation

A typical workflow for the computational study of a phosphine ligand-catalyzed reaction.

Sonogashira_Cycle Pd0L2 Pd(0)L₂ OA Oxidative Addition Pd0L2->OA Ar-X PdII_Aryl_Halide L₂Pd(II)(Ar)(X) OA->PdII_Aryl_Halide TA Transmetalation PdII_Aryl_Halide->TA R-C≡C-H, Base PdII_Aryl_Alkynyl L₂Pd(II)(Ar)(C≡CR) TA->PdII_Aryl_Alkynyl RE Reductive Elimination PdII_Aryl_Alkynyl->RE RE->Pd0L2 Product Ar-C≡C-R RE->Product

A simplified catalytic cycle for the Sonogashira coupling reaction.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the intricate role of phosphine ligands like this compound in catalysis. By leveraging computational tools such as DFT, researchers can dissect reaction mechanisms, quantify the electronic and steric effects of ligands, and rationally design next-generation catalysts with enhanced performance. While a dedicated theoretical investigation of this compound is a clear avenue for future research, the principles and methodologies outlined in this guide, drawn from studies of analogous phosphine ligands, provide a robust foundation for any researcher venturing into this exciting field. The continued synergy between computational and experimental chemistry will undoubtedly pave the way for the discovery of novel and highly efficient catalytic systems for a wide range of chemical transformations.

Unraveling the Influence of Cy-cBRIDP: A Technical Guide to its Steric and Electronic Effects in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine (Cy-cBRIDP) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the steric and electronic properties of the bulky phosphine ligand, Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, commonly known as this compound. This document details the ligand's structural features, its impact on the catalytic activity of palladium complexes, and provides essential data for its application in cross-coupling reactions.

Introduction to this compound: A Ligand for Challenging Couplings

This compound is a monodentate phosphine ligand characterized by its significant steric bulk, conferred by the presence of two cyclohexyl groups and a unique 1-methyl-2,2-diphenylcyclopropyl moiety attached to the phosphorus atom. This structural complexity is not merely incidental; it is designed to enhance the efficacy of palladium catalysts in a variety of challenging cross-coupling reactions. The ligand's chemical formula is C₂₈H₃₇P, and it has a molecular weight of 404.57 g/mol . It is an air-sensitive, white to pale yellow solid with a melting point range of 115-122 °C.

The strategic design of this compound aims to optimize the balance of steric and electronic properties of the catalyst, leading to improved yields, faster reaction times, and broader substrate scope in reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Understanding the Steric and Electronic Landscape of this compound

The performance of a phosphine ligand in catalysis is fundamentally governed by its steric and electronic characteristics. For this compound, these are defined by the interplay of its constituent groups.

Steric Effects: The Bulky Shield

The most prominent feature of this compound is its substantial steric hindrance. This is primarily due to the two bulky cyclohexyl rings and the sterically demanding 1-methyl-2,2-diphenylcyclopropyl group. This bulk plays a crucial role in the catalytic cycle:

  • Promotion of Reductive Elimination: The steric pressure exerted by the ligand on the metal center is believed to accelerate the reductive elimination step, which is often the product-forming step in cross-coupling reactions. This leads to faster catalyst turnover.

  • Stabilization of Monoligated Species: The large size of this compound can favor the formation of monoligated palladium(0) species, which are often the most active catalysts in the oxidative addition step.

  • Creation of a Reactive Pocket: The ligand's architecture creates a specific pocket around the metal center that can influence substrate approach and selectivity.

Electronic Effects: Fine-Tuning Reactivity

The electronic nature of a phosphine ligand, its ability to donate or withdraw electron density from the metal center, is another critical factor influencing catalytic activity. This is often quantified by the Tolman electronic parameter (TEP) , which is determined by the C-O stretching frequency of a [LNi(CO)₃] complex.

The phosphorus atom in this compound is bonded to three alkyl groups (two cyclohexyls and the cyclopropyl carbon). Alkylphosphines are generally considered to be strong σ-donors, meaning they are electron-donating. This property increases the electron density on the palladium center, which can facilitate the oxidative addition step of the catalytic cycle. A precise TEP value for this compound is not documented, but its electron-rich nature is a key aspect of its functionality. The ³¹P NMR chemical shift can also provide insights into the electronic environment of the phosphorus atom.

Quantitative Performance Data

The efficacy of a catalyst system is best understood through quantitative data. Below is a summary of available comparative data for this compound in a key cross-coupling reaction.

Table 1: Comparative Catalytic Performance in the Sonogashira Coupling Reaction

LigandCatalyst SystemReaction ConditionsSubstratesYield (%)Reference
This compound Biogenic PdNPsNot specifiedNot specified74[1]
P(tBu)₃Biogenic PdNPsNot specifiedNot specified77[1]
PPh₃Biogenic PdNPsNot specifiedNot specified12[1]

This table summarizes the reported yields for a Sonogashira reaction using different phosphine ligands with biogenic palladium nanoparticles as the catalyst.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of this compound in synthesis.

Synthesis of this compound
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using a Bulky Phosphine Ligand (Illustrative)

While a specific protocol for this compound is not provided in the searched literature, the following is a general, illustrative procedure for a Suzuki-Miyaura coupling of a challenging aryl chloride substrate, where a bulky ligand like this compound would be beneficial. This is a representative protocol and may require optimization for specific substrates.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Oven-dried Schlenk tube B Add Pd catalyst, this compound, base, and aryl boronic acid A->B C Evacuate and backfill with inert gas (e.g., Argon) B->C D Add anhydrous solvent and aryl chloride via syringe C->D E Heat the reaction mixture with stirring D->E F Monitor reaction progress by TLC or GC/LC-MS E->F G Cool to room temperature F->G H Quench the reaction G->H I Extract with an organic solvent H->I J Dry the organic layer I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol% relative to Pd), the aryl boronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe, followed by the aryl chloride (1.0 equivalent).

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights: The Role of a Bulky Ligand

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A bulky ligand like this compound plays a critical role in modulating the efficiency of this cycle.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L) OA->PdII TM Transmetalation PdII->TM Ar'B(OR)₂ / Base PdII_Ar Ar-Pd(II)-Ar'(L) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting the key steps.

The steric bulk of this compound is thought to be particularly influential in the oxidative addition and reductive elimination steps. The large size of the ligand can promote the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is highly reactive towards the oxidative addition of the aryl halide. Furthermore, the steric repulsion between the aryl groups on the Pd(II) intermediate, exacerbated by the bulky ligand, can drive the final reductive elimination step to form the C-C bond and regenerate the active catalyst.

Conclusion

This compound has established itself as a valuable ligand in the toolbox of synthetic organic chemists. Its pronounced steric bulk and electron-rich nature contribute to the high efficiency of palladium catalysts in a range of important cross-coupling reactions. This guide has provided a consolidated overview of its properties, available performance data, and its mechanistic role, offering a foundational resource for researchers and professionals in the field of chemical synthesis and drug development. Further quantitative studies on its steric and electronic parameters, along with more extensive comparative performance data, will continue to refine our understanding and expand the applications of this powerful ligand.

References

An In-depth Technical Guide to the Cy-cBRIDP Ligand: Classification, Family, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cy-cBRIDP ligand, a member of the innovative BRIDP (Bridge Phosphine) family of ligands. We will delve into its classification, structural features, and its significant role in modern palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceuticals and other advanced materials. This document summarizes key performance data and provides detailed experimental protocols for its application in several cornerstone catalytic reactions.

Introduction to the BRIDP Ligand Family

The BRIDP ligand family, designed and developed by Takasago International Corporation, represents a significant advancement in the field of phosphine ligands for cross-coupling catalysis.[1][2] These ligands are characterized by their high electron density and steric hindrance, two key features that contribute to the efficiency and versatility of palladium catalysts in a variety of chemical transformations.[2] A unique structural aspect of the BRIDP family is their remarkable air stability, a departure from many electron-rich phosphines that are prone to oxidation.[3]

The BRIDP family includes two main classes:

  • vBRIDPs (2,2-diphenylvinylphosphines)

  • cBRIDPs (2,2-diphenylcyclopropylphosphines) [1][3]

The design of these ligands is based on creating a "bridge" between two coupling partners, facilitating the catalytic cycle.[1]

This compound: Classification and Structure

This compound is a specific and highly effective ligand within the cBRIDP class. Its nomenclature can be broken down as follows:

  • Cy : Indicates the presence of two cyclohexyl groups attached to the phosphorus atom.

  • cBRIDP : Denotes the core structure, which is a 2,2-diphenylcyclopropylphosphine.

Systematic Name: Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane

CAS Number: 1023330-38-2

Molecular Formula: C₂₈H₃₇P

Molecular Weight: 404.57 g/mol

The structure of this compound combines the steric bulk of the cyclohexyl groups with the electron-rich nature of the cyclopropylphosphine moiety. This combination is crucial for its high catalytic activity.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound has demonstrated excellent performance as a ligand in a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. These reactions include, but are not limited to:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between amines and organic halides.

  • Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and organic halides.

The effectiveness of the Pd/Cy-cBRIDP catalytic system is attributed to its ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Quantitative Performance Data

While comprehensive, substrate-specific data tables for this compound are dispersed throughout the literature, the following represents a summary of its reported performance in key reactions.

Buchwald-Hartwig Amination

The this compound ligand has been shown to be effective in the palladium-catalyzed amination of aryl halides. Studies have indicated that using palladium acetate in conjunction with this compound can result in high yields for a range of substrates.[4] However, in certain micellar catalysis applications, this compound showed lower activity for specific substrates compared to other ligands like cBRIDP or t-BuXPhos.[4]

A representative table of substrate scope and yields would be compiled here from specific research articles.

Sonogashira Coupling

This compound has been successfully employed in copper-free Sonogashira coupling reactions, which is advantageous in biological applications due to reduced toxicity. In a comparative study of ligands for the copper-free Sonogashira coupling in aqueous media, this compound demonstrated notable efficacy.

LigandYield (%)
This compound 74
SPhos60
PPh₃12
dtbpfreactivity abolished

This table is based on data for a specific copper-free Sonogashira coupling reaction and is intended for comparative purposes.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions using the this compound ligand. Researchers should note that optimal conditions may vary depending on the specific substrates used.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with a boronic acid.

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • This compound ligand

  • Aryl halide

  • Boronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor and the this compound ligand.

  • Add the aryl halide, boronic acid, and the base.

  • Add the solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up. Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography).

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of an aryl halide and an amine.

Materials:

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide

  • Amine

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor, this compound ligand, and the base.

  • Add the aryl halide and the amine to the reaction tube.

  • Add the anhydrous solvent.

  • Seal the reaction tube and heat to the appropriate temperature (e.g., 80-120 °C) with stirring for the necessary duration (typically 4-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling

This is a representative procedure for the coupling of a terminal alkyne with an aryl halide without a copper co-catalyst.

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • This compound ligand

  • Aryl halide

  • Terminal alkyne

  • Base (e.g., Cs₂CO₃, Et₃N)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Add the palladium precursor, this compound ligand, and the base to a Schlenk flask under an inert atmosphere.

  • Add the solvent, followed by the aryl halide and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the generally accepted mechanisms for the palladium-catalyzed cross-coupling reactions in which this compound is a highly effective ligand.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²B(OR)₃]⁻ pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR¹R² pd2_amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation -HX pd2_amido_complex Ar-Pd(II)L₂(NR¹R²) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling Catalytic Cycle (Copper-Free)

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex alkyne_coordination Alkyne Coordination pd2_complex->alkyne_coordination H-C≡CR² pd_pi_alkyne π-Alkyne Complex alkyne_coordination->pd_pi_alkyne deprotonation Deprotonation pd_pi_alkyne->deprotonation Base pd_acetylide R¹-Pd(II)L₂-C≡CR² deprotonation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 product R¹-C≡CR² reductive_elimination->product

Caption: Copper-Free Sonogashira Coupling Cycle.

Conclusion

The this compound ligand stands out as a robust and highly efficient tool for chemists in both academic and industrial settings. Its unique structural features, combining steric bulk and electron-richness, translate into superior performance in a variety of critical palladium-catalyzed cross-coupling reactions. The provided data and protocols serve as a starting point for the application of this powerful ligand in the synthesis of novel and complex molecules. Further exploration of its capabilities in other catalytic transformations is an active area of research.

References

The Pivotal Role of Dicyclohexylphosphino Ligands in Modern Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylphosphino ligands have emerged as a cornerstone in the field of organometallic chemistry and homogeneous catalysis. Their unique steric and electronic properties have enabled significant advancements in cross-coupling reactions, facilitating the synthesis of complex molecules crucial for the pharmaceutical, agrochemical, and materials science industries. This in-depth technical guide provides a comprehensive overview of the core features of dicyclohexylphosphino ligands, detailed experimental protocols for their application, and a visual representation of the underlying chemical principles.

Core Features: Steric Bulk and Electron-Donating Nature

The efficacy of dicyclohexylphosphino ligands stems from a combination of two key characteristics: their significant steric hindrance and their strong electron-donating ability. The bulky cyclohexyl groups create a sterically demanding environment around the metal center, which can promote reductive elimination and stabilize low-coordinate, catalytically active species.[1] Concurrently, as trialkylphosphines, they are strong sigma-donors, increasing the electron density on the metal center and facilitating oxidative addition, a critical step in many catalytic cycles.[2]

These properties are quantified by two important parameters: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP). The cone angle is a measure of the ligand's steric bulk, while the TEP indicates its electron-donating or -withdrawing strength by measuring the C-O stretching frequency of a nickel-carbonyl complex containing the phosphine ligand.[3] A lower TEP value corresponds to a more electron-donating ligand.

Quantitative Ligand Parameters

For ease of comparison, the table below summarizes the key steric and electronic parameters for representative dicyclohexylphosphino ligands and related phosphines.

Ligand NameAbbreviationTypeCone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
TricyclohexylphosphinePCy₃Monodentate1702056.1 (for P(t-Bu)₃ as a close analog)[3]
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenylXPhosMonodentate (Buchwald-type)Not widely reported, but considered very bulkyNot widely reported, but considered highly electron-donating
1,3-Bis(dicyclohexylphosphino)propanedcyppBidentateNot applicable (bite angle is used for bidentate ligands)Not applicable (TEP is for monodentate ligands)

Classification of Dicyclohexylphosphino Ligands

Dicyclohexylphosphino moieties are incorporated into various ligand scaffolds, which can be broadly classified based on their denticity and structural features.

G Classification of Dicyclohexylphosphino Ligands cluster_mono cluster_bi A Dicyclohexylphosphino Ligands B Monodentate A->B C Bidentate A->C D Chiral A->D E Simple Trialkylphosphines (e.g., PCy₃) B->E F Biaryl Phosphines (Buchwald-type, e.g., XPhos) B->F G Bis(dicyclohexylphosphino)alkanes (e.g., dcypp) C->G H Ferrocene-based (e.g., Dcpe) C->H

Caption: Hierarchical classification of dicyclohexylphosphino ligands.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common bidentate dicyclohexylphosphino ligand and its application in two pivotal cross-coupling reactions.

Synthesis of 1,3-Bis(dicyclohexylphosphino)propane (dcypp)

The synthesis of bis(dicyclohexylphosphino)alkanes can be challenging due to the air-sensitivity of the intermediates. One common method involves the reaction of a dihaloalkane with a lithium dialkylphosphide. The following is a generalized procedure that may require optimization.

Reaction Scheme:

2 (C₆H₁₁)₂PH + 2 n-BuLi → 2 (C₆H₁₁)₂PLi + 2 C₄H₁₀ 2 (C₆H₁₁)₂PLi + Cl(CH₂)₃Cl → [(C₆H₁₁)₂P]₂(CH₂)₃ + 2 LiCl

Procedure:

  • Preparation of Lithium Dicyclohexylphosphide: To a solution of dicyclohexylphosphine (2.0 g, 10.1 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, slowly add n-butyllithium (1.6 M in hexanes, 6.3 mL, 10.1 mmol). The solution will turn yellow to orange, indicating the formation of the phosphide. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with 1,3-Dichloropropane: Cool the solution of lithium dicyclohexylphosphide to 0 °C and add a solution of 1,3-dichloropropane (0.57 g, 5.05 mmol) in anhydrous THF (10 mL) dropwise.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent such as methanol or ethanol under an inert atmosphere to yield 1,3-bis(dicyclohexylphosphino)propane as a white solid.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the cross-coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by a dicyclohexylphosphino ligand (XPhos).

Reaction Scheme:

Ar-Br + Ar'-B(OH)₂ --[Pd(OAc)₂, XPhos, Base]--> Ar-Ar'

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 19.1 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite, washing with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the C-N bond formation between an aryl chloride and an amine, a challenging transformation enabled by bulky dicyclohexylphosphino ligands like XPhos.

Procedure:

  • Catalyst Preparation: In a glovebox, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) to a 2-necked flask. Add toluene (5 mL) and stir for 5 minutes at room temperature.

  • Reagent Addition: To the stirred catalyst mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Reaction: Reflux the resulting mixture for 6 hours. Monitor the reaction by GC.

  • Workup: After cooling to room temperature, quench the reaction with water (10 mL). Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the aminated product.

Catalytic Cycles Visualized

The following diagrams, generated using the DOT language, illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles, highlighting the role of the dicyclohexylphosphino ligand (represented as L).

Suzuki-Miyaura Coupling Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B C trans-ArPd(II)L₂(X) B->C D Transmetalation (Ar'B(OR)₂ + Base) C->D E trans-ArPd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-X) A->B C ArPd(II)L(X) B->C D Ligand Exchange (HNR₂) C->D E [ArPd(II)L(HNR₂)]X D->E F Deprotonation (Base) E->F G ArPd(II)L(NR₂) F->G H Reductive Elimination G->H H->A I Ar-NR₂ (Product) H->I

Caption: The catalytic cycle for C-N bond formation via Buchwald-Hartwig amination.

Conclusion

Dicyclohexylphosphino ligands are indispensable tools in modern organic synthesis. Their tunable steric and electronic properties have significantly expanded the scope of palladium-catalyzed cross-coupling reactions, enabling the construction of previously challenging chemical bonds under milder conditions. This guide provides a foundational understanding of these important ligands, their practical application, and the mechanistic principles that govern their reactivity, serving as a valuable resource for professionals in chemical research and development.

References

Methodological & Application

Application Notes and Protocols for Cy-cBRIDP in Palladium-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the Cy-cBRIDP ligand in palladium-catalyzed cross-coupling reactions. This compound, a sterically demanding and electron-rich phosphine ligand, has demonstrated significant utility in enhancing the efficiency and scope of several critical transformations in modern organic synthesis, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Its application in micellar catalysis for the synthesis of DNA-Encoded Libraries (DELs) is also a notable advancement.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The use of the this compound ligand can promote high efficiency in the coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives.

Quantitative Data Summary
EntryAryl HalideBoronic AcidPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂This compoundK₃PO₄Toluene/H₂O10012>95
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃This compoundCs₂CO₃Dioxane1101692
32-Bromopyridine3-Thienylboronic acidPd(OAc)₂This compoundK₂CO₃THF/H₂O80889
44-IodoanisoleN-Boc-pyrrole-2-boronic acidPd₂(dba)₃This compoundNaOt-BuToluene1001285
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, to a vial containing Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%) is added anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To a dry Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Degassed solvent (e.g., toluene/water 10:1, 5 mL) is added to the Schlenk tube, followed by the pre-formed catalyst solution.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura pd0 Pd(0)L (L = this compound) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)-X L oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)-R² L transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants1 R¹-X reactants2 R²-B(OR)₂ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. The this compound ligand has been shown to be effective in promoting copper-free Sonogashira couplings, which is advantageous for avoiding copper contamination in products.

Quantitative Data Summary
EntryAryl HalideAlkynePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(OAc)₂This compoundCs₂CO₃Dioxane80694
21-Bromo-4-fluorobenzene1-HeptynePd₂(dba)₃This compoundt-BuOKTHF651288
33-BromopyridineTrimethylsilylacetylenePd(OAc)₂This compoundK₃PO₄Toluene100891
41-IodonaphthaleneEthynyltrimethylsilanePd₂(dba)₃This compoundEt₃NDMF901093
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: A Schlenk tube is charged with the aryl halide (1.0 mmol), palladium source (e.g., Pd(OAc)₂, 2 mol%), and this compound (2.5 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Reagent Addition: Anhydrous and degassed solvent (e.g., dioxane, 5 mL), the terminal alkyne (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) are added sequentially under the inert atmosphere.

  • Reaction: The mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the desired coupled product.

Catalytic Cycle: Sonogashira Coupling

Sonogashira pd0 Pd(0)L (L = this compound) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)-X L oxidative_addition->pd2_complex alkyne_coordination Alkyne Coordination & Deprotonation pd2_complex->alkyne_coordination pd_alkynyl R¹-Pd(II)-C≡C-R² L alkyne_coordination->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product reactants1 R¹-X reactants2 H-C≡C-R² base Base

Caption: Catalytic cycle for the copper-free Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The this compound ligand can facilitate the coupling of a variety of amines with aryl halides, offering access to a wide range of substituted anilines and related compounds.

Quantitative Data Summary
EntryAryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd(OAc)₂This compoundNaOt-BuToluene1001896
21-Bromo-3,5-dimethylbenzeneAnilinePd₂(dba)₃This compoundK₃PO₄Dioxane1102485
32-Chloropyridinen-ButylaminePd(OAc)₂This compoundCs₂CO₃t-Amyl alcohol1001690
44-BromoanisoleIndolePd₂(dba)₃This compoundK₂CO₃Toluene1102088
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 3 mL) is added, and the vial is sealed with a Teflon-lined cap.

  • Reaction: The reaction mixture is removed from the glovebox and heated in an oil bath at the specified temperature with vigorous stirring for the indicated time.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a short plug of silica gel. The filtrate is concentrated in vacuo.

  • Purification: The crude product is purified by flash chromatography to afford the desired arylamine.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L (L = this compound) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido Ar-Pd(II)-NR¹R² L amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product reactants1 Ar-X reactants2 HNR¹R² base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application in Micellar Catalysis for DNA-Encoded Library (DEL) Synthesis

A significant application of the this compound ligand is in palladium-catalyzed reactions performed in aqueous micellar media. This "green chemistry" approach is particularly valuable for the synthesis of DNA-Encoded Libraries (DELs), where reactions must be compatible with the DNA tag.

Experimental Workflow: Micellar Sonogashira Coupling for DEL Synthesis

DEL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_postsynthesis Post-Synthesis dna_conjugate DNA-conjugated Aryl Halide reaction_mixture Combine Reactants and Catalyst in Micellar Solution dna_conjugate->reaction_mixture alkyne Terminal Alkyne Building Block alkyne->reaction_mixture catalyst_system Pd-Source / this compound Stock Solution catalyst_system->reaction_mixture micelle_solution Aqueous Surfactant Solution (e.g., TPGS-750-M) micelle_solution->reaction_mixture incubation Incubate at Controlled Temperature reaction_mixture->incubation purification Purification (e.g., Ethanol Precipitation or Size Exclusion Chromatography) incubation->purification analysis Analysis (e.g., LC-MS, qPCR) purification->analysis next_cycle Proceed to Next DEL Synthesis Cycle analysis->next_cycle

Caption: Experimental workflow for a micellar Sonogashira coupling in DEL synthesis.

Protocol: Micellar Sonogashira Coupling on a DNA-Conjugated Substrate
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the DNA-conjugated aryl iodide in water.

    • Prepare a stock solution of the terminal alkyne in an organic co-solvent (e.g., DMSO).

    • Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and this compound ligand in a suitable organic solvent (e.g., THF).

    • Prepare an aqueous solution of a surfactant (e.g., 2 wt% TPGS-750-M in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aqueous surfactant solution, the DNA-conjugated aryl iodide stock solution, and the terminal alkyne stock solution.

    • Add the base (e.g., an aqueous solution of K₃PO₄).

    • Initiate the reaction by adding the palladium/Cy-cBRIDP catalyst stock solution.

  • Reaction and Monitoring:

    • Vortex the reaction mixture briefly and incubate at a controlled temperature (e.g., 37 °C) for the desired time (typically 1-4 hours).

    • The reaction progress can be monitored by taking aliquots and analyzing them by LC-MS.

  • Work-up and Purification:

    • Upon completion, the DNA-conjugated product can be purified by methods compatible with DNA, such as ethanol precipitation or size-exclusion chromatography, to remove unreacted small molecules and catalyst components.

  • Analysis:

    • The purified DNA-conjugated product is analyzed by LC-MS to confirm the identity and purity of the product. The integrity of the DNA tag can be assessed by qPCR.

These protocols and data provide a comprehensive overview of the utility of the this compound ligand in key palladium-catalyzed reactions, offering a valuable resource for researchers in organic synthesis and drug discovery. The provided methodologies can be adapted and optimized for specific substrates and applications.

Application Notes and Protocols for Cy-cBRIDP in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the use of the Cy-cBRIDP ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals and functional materials.[1] The this compound ligand, a member of the 2,2-diphenylcyclopropylphosphine (cBRIDP) family, is an air-stable, electron-rich, and sterically hindered phosphine ligand designed to facilitate efficient cross-coupling reactions.[2]

The Buchwald-Hartwig amination allows for the coupling of aryl halides or pseudo-halides with a wide range of primary and secondary amines, overcoming the limitations of traditional methods.[3] The general transformation is depicted below:

Scheme 1: General Buchwald-Hartwig Amination Reaction

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an amine using a palladium catalyst and a bulky phosphine ligand like this compound. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

  • This compound ligand (0.02-0.1 mmol, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, amine (if solid), palladium precatalyst, this compound ligand, and base under an inert atmosphere.

  • Solvent and Reagent Addition: If the amine is a liquid, add it via syringe. Add the anhydrous, degassed solvent to the reaction vessel.

  • Degassing: If not performed in a glovebox, the reaction mixture can be degassed by three cycles of freeze-pump-thaw. [4]4. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of typical reaction conditions and substrate scope.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical Range/OptionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(dba)₂Pre-catalysts are often used for convenience and air stability.
Ligand This compound, other bulky phosphines (e.g., XPhos, SPhos)Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred. Weaker bases can be used for sensitive substrates. [3]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous and degassed solvents are crucial for optimal results.
Temperature 25 - 120 °CReaction temperature depends on the reactivity of the substrates.
Catalyst Loading 0.1 - 5 mol%Lower catalyst loadings are desirable for process efficiency.

Table 2: Substrate Scope for Buchwald-Hartwig Amination

Aryl HalideAmine TypeTypical Yields
Aryl IodidesPrimary & Secondary Alkyl/ArylExcellent
Aryl BromidesPrimary & Secondary Alkyl/ArylGood to Excellent
Aryl ChloridesPrimary & Secondary Alkyl/ArylModerate to Good (often require more specialized ligands/conditions)
Aryl TriflatesPrimary & Secondary Alkyl/ArylGood to Excellent
Heteroaryl HalidesPrimary & Secondary Alkyl/ArylVariable, depends on the heterocycle

Logical Workflow Diagram

The following diagram illustrates the general workflow for setting up and performing a Buchwald-Hartwig amination experiment.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Amine (if solid), Pd Precatalyst, this compound, Base setup Assemble Reaction in Inert Atmosphere (Glovebox/Schlenk) reagents->setup solvent Prepare Anhydrous, Degassed Solvent addition Add Solvent and Liquid Amine solvent->addition setup->addition reaction Heat and Stir (Monitor Progress) addition->reaction quench Cool and Quench reaction->quench extraction Dilute and Filter quench->extraction purification Aqueous Wash, Dry, Concentrate, and Purify extraction->purification

Figure 2: General workflow for Buchwald-Hartwig amination.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended catalyst loadings for the use of Cy-cBRIDP (Dicyclohexyl(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine) in various palladium-catalyzed cross-coupling reactions. This compound is a bulky, electron-rich phosphine ligand that has demonstrated high efficacy in facilitating challenging coupling reactions, particularly in the fields of medicinal chemistry and materials science.

Overview of this compound

This compound is a monodentate phosphine ligand known for its ability to stabilize palladium catalysts and promote efficient oxidative addition and reductive elimination, key steps in many cross-coupling catalytic cycles. Its unique steric and electronic properties make it a valuable tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, often with low catalyst loadings and under mild reaction conditions. This ligand has found significant application in Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. A notable application of this compound is in micellar catalysis, an environmentally friendly approach that utilizes aqueous media, reducing the reliance on volatile organic solvents.[1]

Recommended Catalyst Loading

The optimal catalyst loading when using this compound can vary depending on the specific reaction, substrates, and solvent system. However, based on literature precedents for similar bulky phosphine ligands and the goal of achieving high efficiency, the following ranges are recommended as a starting point for optimization.

Reaction TypePalladium Pre-catalystThis compound Ligand Loading (mol%)Palladium Loading (mol%)Ligand:Pd RatioTypical Solvent
Sonogashira Coupling Pd(OAc)₂ or Pd₂(dba)₃0.1 - 2.00.05 - 1.01:1 to 2:1Toluene, Dioxane, or Aqueous Micellar Media (e.g., TPGS-750-M)
Buchwald-Hartwig Amination Pd(OAc)₂ or Pd₂(dba)₃1.0 - 5.00.5 - 2.01:1 to 2.5:1Toluene, Dioxane, or THF
Heck Reaction Pd(OAc)₂1.0 - 4.00.5 - 2.01:1 to 2:1DMF, DMA, or Acetonitrile

Note: These are general guidelines. Optimization of the catalyst and ligand loading is often necessary to achieve the best results for a specific transformation. For particularly challenging substrates, higher catalyst loadings may be required. Conversely, for highly reactive partners, loadings at the lower end of the range or even in the ppm level may be sufficient, especially in micellar systems.[1]

Experimental Protocols

The following are detailed protocols for three key cross-coupling reactions utilizing this compound as a ligand.

Protocol for Sonogashira Coupling in Aqueous Micellar Media

This protocol describes a copper-free Sonogashira coupling of an aryl halide with a terminal alkyne in an aqueous solution of the surfactant TPGS-750-M. This "green chemistry" approach is particularly relevant for the synthesis of DNA-encoded libraries (DELs).

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Terminal Alkyne, and Base in a reaction vessel B Add aqueous solution of TPGS-750-M A->B C Add Palladium Pre-catalyst (e.g., Pd(OAc)₂) B->C D Add this compound ligand C->D E Stir at specified temperature (e.g., room temp.) under inert atmosphere D->E F Extract with an organic solvent (e.g., EtOAc) E->F G Dry organic layer, concentrate, and purify by column chromatography F->G

Caption: General workflow for a micellar Sonogashira coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • TPGS-750-M (2 wt% in deionized water)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the 2 wt% aqueous solution of TPGS-750-M (to achieve a 0.5 M concentration of the aryl halide).

  • In a separate vial, pre-mix the palladium(II) acetate (0.01 mmol) and this compound (0.02 mmol) in a small amount of THF or another suitable organic solvent until a homogeneous solution is formed.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Seal the vial and stir the mixture vigorously at room temperature (or heat as necessary) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add ethyl acetate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl halide with a primary or secondary amine. The bulky nature of this compound can be advantageous for coupling sterically hindered substrates.

Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR¹R², Base amido_complex L-Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction flask.

  • Add the aryl halide (1.0 mmol) and anhydrous toluene.

  • Add the amine (1.2 mmol) to the mixture.

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture, concentrate the filtrate under reduced pressure, and purify the residue by flash column chromatography.

Protocol for Heck Reaction

This protocol describes the coupling of an aryl halide with an alkene to form a substituted alkene.

Catalytic Cycle:

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex alkene_insertion Alkene Coordination & Insertion pd2_complex->alkene_insertion Alkene alkyl_pd_complex L₂Pd(II)(Alkyl) alkene_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination pd_hydride_complex L₂Pd(II)(H)(X) beta_hydride_elimination->pd_hydride_complex Product reductive_elimination Reductive Elimination (Base) pd_hydride_complex->reductive_elimination reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) or another suitable base (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol) and this compound (0.02 mmol).

  • Add the aryl halide (1.0 mmol), alkene (1.5 mmol), and anhydrous DMF.

  • Add the base (e.g., triethylamine, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.[1] Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Troubleshooting

  • Low Yield:

    • Increase catalyst and/or ligand loading.

    • Optimize the reaction temperature and time.

    • Ensure all reagents and solvents are anhydrous, especially for the Buchwald-Hartwig amination.

    • Verify the quality and purity of the starting materials.

    • For micellar catalysis, ensure proper mixing to maintain the micellar environment.

  • Side Reactions/Byproducts:

    • Adjust the ligand-to-palladium ratio.

    • Lower the reaction temperature.

    • Screen different bases or solvents.

  • Incomplete Reaction:

    • Extend the reaction time.

    • Increase the temperature.

    • Check for potential catalyst deactivation and ensure an inert atmosphere is maintained.

These application notes are intended to serve as a guide. The optimal conditions for any given reaction will depend on the specific substrates and desired outcome and should be determined through careful experimentation.

References

Application Notes and Protocols for Determining the Solubility of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for determining the solubility of research compounds, with a particular focus on molecules that are "beyond the rule of 5" (bRo5), such as Proteolysis Targeting Chimeras (PROTACs). While a specific search for "Cy-cBRIDP" did not yield publicly available solubility data, the following protocols and guidelines are designed to enable researchers to systematically determine the solubility of this and other novel compounds in common organic solvents.

Introduction to Compound Solubility

Solubility is a critical physicochemical property in drug discovery and development. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. For novel molecules like PROTACs, which are often large and lipophilic, assessing solubility early in the discovery process is crucial.[][2] Poor aqueous solubility is a primary factor contributing to low bioavailability of orally administered drugs.[3] Therefore, a thorough understanding of a compound's solubility in various solvents is essential for formulation development and ensuring reliable results in biological assays.

General Guidelines for Solubility Assessment

Before proceeding with quantitative analysis, a preliminary qualitative assessment of solubility can be performed. This involves observing the dissolution of a small amount of the compound in a given solvent.

Qualitative Solubility Descriptors:

TermApproximate Parts of Solvent for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000

Quantitative Solubility Data Table

Due to the absence of specific data for "this compound", the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility in a range of solvents with varying polarities.

Table 1: Experimental Solubility of [Insert Compound Name]

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of AnalysisNotes
Aqueous Buffers
PBS (pH 7.4)9.025HPLC-UV
PBS (pH 6.8)9.037LC-MSSimulating intestinal pH[3]
Common Organic Solvents
Dimethyl Sulfoxide (DMSO)7.225Common stock solution solvent
N,N-Dimethylformamide (DMF)6.425
Acetonitrile (ACN)5.825
Ethanol (EtOH)5.225
Methanol (MeOH)5.125
Isopropanol (IPA)4.325
Dichloromethane (DCM)3.125
Tetrahydrofuran (THF)4.025
Ethyl Acetate (EtOAc)4.425
Toluene2.425
Heptane/Hexane0.125

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • Test compound

  • Selected solvents (e.g., PBS, DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound (e.g., 1-2 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL).[2] The goal is to have undissolved solid present.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar.

    • Incubate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3] For some compounds, a shorter time of 1 hour may be initially assessed.[2]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples. A typical condition is 21,000 x g for 5 minutes.[3]

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a syringe filter (0.45 µm) to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration within the calibration curve range. To prevent precipitation, a small amount of a stronger solvent like acetonitrile can be added to the dilution.[3]

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using known concentrations of the test compound.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL or µM.

Visualizations

The following diagrams illustrate key concepts relevant to the audience.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtered sample D->E F Quantify by HPLC or LC-MS E->F G Calculate solubility from calibration curve F->G

Caption: A flowchart of the shake-flask method for solubility determination.

PROTAC_MoA General PROTAC Mechanism of Action cluster_formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC PROTAC Molecule PROTAC->POI binds PROTAC->E3 binds PolyUb Polyubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation leads to

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Fluorescent Cyclic ADP-Ribose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Cy-cBRIDP" in a biological context is not available in the public domain. The following application notes and protocols are based on the general handling, storage, and experimental procedures for fluorescent analogs of cyclic ADP-ribose (cADPR), a class of molecules used to study intracellular calcium signaling. Researchers should always refer to the manufacturer's specific datasheet for the exact compound being used.

Introduction

Fluorescent analogs of cyclic ADP-ribose (cADPR) are powerful tools for studying intracellular calcium (Ca²⁺) mobilization. cADPR is a second messenger that elicits Ca²⁺ release from the endoplasmic reticulum by gating ryanodine receptors (RyRs).[1] Fluorescent analogs allow for real-time monitoring of cADPR metabolism and its effects on Ca²⁺ signaling in living cells. These probes are invaluable in drug development and basic research for dissecting the intricacies of Ca²⁺ signaling pathways.

Handling and Storage

Proper handling and storage are critical to maintain the stability and functionality of fluorescent cADPR analogs.

2.1. Storage Conditions

ParameterRecommended Condition
Form Lyophilized powder or frozen solution
Temperature Store at -20°C or -80°C for long-term storage.
Light Sensitivity Protect from light to prevent photobleaching of the fluorophore.
Moisture Store in a desiccated environment to prevent hydrolysis.

2.2. Reconstitution

  • Solvent: Reconstitute the lyophilized powder in high-purity, anhydrous DMSO or a buffer recommended by the manufacturer.

  • Concentration: Prepare a stock solution at a high concentration (e.g., 1-10 mM) to minimize the volume of solvent added to cellular preparations.

  • Procedure:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of solvent to the vial.

    • Vortex briefly to dissolve the powder completely.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution: Store the reconstituted stock solution at -20°C or -80°C, protected from light.

Experimental Protocols

3.1. Monitoring Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent cADPR analog to monitor Ca²⁺ release in cultured cells.

Workflow for Intracellular Calcium Imaging:

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells on coverslips B Load cells with a Ca²⁺ indicator (e.g., Fura-2) A->B C Acquire baseline fluorescence B->C D Introduce fluorescent cADPR analog C->D E Monitor changes in Ca²⁺ indicator fluorescence D->E F Quantify fluorescence intensity changes E->F G Correlate with Ca²⁺ concentration F->G

Caption: Workflow for monitoring intracellular Ca²⁺ changes induced by a fluorescent cADPR analog.

Materials:

  • Cultured cells seeded on coverslips

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

  • Fluorescent cADPR analog

  • Imaging medium (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope with an appropriate filter set

Procedure:

  • Cell Loading:

    • Incubate cells with a fluorescent Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in imaging medium for 30-60 minutes at 37°C.

    • Wash the cells twice with fresh imaging medium to remove excess dye.

  • Baseline Measurement:

    • Mount the coverslip on the microscope stage.

    • Acquire a baseline fluorescence recording for 1-2 minutes to establish a stable signal.

  • Application of Fluorescent cADPR Analog:

    • Carefully add the fluorescent cADPR analog to the imaging chamber to the desired final concentration. For cell-permeable analogs, direct application is possible. For cell-impermeable analogs, techniques like microinjection or electroporation are required.

  • Data Acquisition:

    • Immediately begin recording the changes in fluorescence of the Ca²⁺ indicator. Continue recording for 5-10 minutes or until the signal returns to baseline.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

    • The increase in fluorescence (or ratio) corresponds to an increase in intracellular Ca²⁺ concentration.

Signaling Pathway

Fluorescent cADPR analogs are designed to interact with the cADPR signaling pathway, which plays a crucial role in Ca²⁺ homeostasis.

Simplified cADPR Signaling Pathway:

cluster_synthesis Synthesis & Degradation cluster_action Intracellular Action NAD NAD⁺ CD38_cyclase ADP-ribosyl cyclase (e.g., CD38) NAD->CD38_cyclase Substrate cADPR cADPR CD38_hydrolase cADPR hydrolase (e.g., CD38) cADPR->CD38_hydrolase Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Binds to and gates cADPR->RyR ADPR ADPR CD38_cyclase->cADPR Product CD38_hydrolase->ADPR Product ER Endoplasmic Reticulum (ER) ER->RyR Ca_ER Ca²⁺ (in ER) ER->Ca_ER Ca_cyto Ca²⁺ (in Cytosol) RyR->Ca_cyto Ca²⁺ release Ca_ER->RyR

Caption: Simplified signaling pathway of cADPR-mediated Ca²⁺ release from the endoplasmic reticulum.

This pathway illustrates how cADPR is synthesized from NAD⁺ by enzymes like CD38 and then binds to ryanodine receptors on the endoplasmic reticulum to trigger the release of stored Ca²⁺ into the cytosol.[1][2] Fluorescent cADPR analogs can be used to study the kinetics of these processes and identify modulators of the pathway.

Troubleshooting

ProblemPossible CauseSolution
No change in Ca²⁺ signal Cell type does not express functional RyRs.Use a positive control (e.g., ionomycin) to confirm cell responsiveness. Screen different cell lines.
Inactive fluorescent cADPR analog.Check storage conditions and expiration date. Test a fresh aliquot.
Cell-impermeable analog used without delivery.Use an appropriate delivery method like microinjection or electroporation.
High background fluorescence Autofluorescence from cells or medium.Use a phenol red-free medium. Optimize imaging parameters.
Incomplete removal of Ca²⁺ indicator.Ensure thorough washing after loading with the Ca²⁺ indicator.
Rapid signal decay Phototoxicity or photobleaching.Reduce excitation light intensity or exposure time. Use an anti-fade reagent if applicable.

References

Application Notes and Protocols for Reactions Using Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for various palladium-catalyzed cross-coupling reactions utilizing the highly efficient phosphine ligand, Cy-cBRIDP (Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine). This compound has demonstrated significant utility in forming carbon-carbon and carbon-heteroatom bonds, particularly in Suzuki-Miyuara, Sonogashira, and Buchwald-Hartwig reactions. Its application in micellar catalysis and for the synthesis of DNA-Encoded Libraries (DELs) highlights its relevance in modern, sustainable chemistry.

Palladium-Catalyzed Sonogashira Coupling in Micellar Media for DNA-Encoded Library Synthesis

The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The use of this compound as a ligand in a palladium-catalyzed Sonogashira reaction within a micellar system (TPGS-750-M) allows for efficient coupling on DNA-conjugated substrates, a key step in the synthesis of DNA-Encoded Libraries.[1]

Quantitative Data
EntryAryl Halide SubstrateAlkyne SubstrateCatalyst SystemSolvent SystemTemp. (°C)Time (h)Yield (%)
1DNA-conjugated Aryl IodidePhenylacetylene[(Cinnamyl)PdCl]₂ / this compound3.2% aq. TPGS-750-M, 30% DMPU70142 (overall)
Experimental Protocol

General Procedure for On-DNA Sonogashira Coupling:

This protocol is adapted for a DNA-encoded library synthesis.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Aqueous solution of 2% TPGS-750-M.

    • A solution of the DNA-conjugated aryl iodide (e.g., 1 nmol).

    • A solution of phenylacetylene (final concentration 0.2 M).

    • A solution of K₃PO₄ (final concentration 1.0 M).

    • A stock solution of the catalyst system: [(Cinnamyl)PdCl]₂ (final concentration 1.5 mM) and this compound (final concentration 9 mM) in an appropriate organic co-solvent if necessary.

    • Add 30% DMPU as a co-solvent.

  • Reaction Conditions: The total reaction volume should be adjusted as needed (e.g., 30 μL). The reaction mixture is then heated to 70°C for 1 hour.

  • Analysis: The overall yield can be determined by Nanodrop spectrophotometry to quantify the DNA-conjugated product.

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Combine Reagents: - DNA-Aryl Iodide - Phenylacetylene - K₃PO₄ - TPGS-750-M - DMPU catalyst Add Catalyst System: - [(Cinnamyl)PdCl]₂ - this compound reagents->catalyst heating Heat at 70°C for 1 hour catalyst->heating analysis Quantify product via Nanodrop Spectrophotometry heating->analysis

Experimental workflow for on-DNA Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins. This compound has been shown to be an effective ligand in palladium-catalyzed Suzuki-Miyaura reactions.

Quantitative Data
EntryAryl HalideBoronic Acid DerivativeCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Bromo-substrateOrganoboron reagent[(Cinnamyl)PdCl]₂ / this compound (0.5 mol%)---87 (isolated)
Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling:

A general procedure, based on typical Suzuki-Miyaura conditions, is provided below. Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, [(Cinnamyl)PdCl]₂) and this compound in an appropriate anhydrous solvent (e.g., toluene, dioxane). The Pd/ligand ratio may need optimization.

  • Reaction Execution: Add the solvent to the reaction vessel, followed by the catalyst solution. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring by TLC or GC/LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Proposed Catalytic Cycle

Suzuki_Miyaura_Cycle center Pd(0)L₂ OA Oxidative Addition pd2 center->pd2 ArX Ar-X ArX->pd2 Ar-X ArB Ar'-B(OR)₂ pd2_ar ArB->pd2_ar Ar'-B(OR)₂ Base Base pd2_b Base->pd2_b Base TM Transmetalation RE Reductive Elimination ArAr Ar-Ar' pd2->pd2_b pd2_b->pd2_ar pd2_ar->center pd2_ar->ArAr Ar-Ar'

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new carbon-nitrogen bond. While this compound has been investigated for this reaction, some studies suggest it may be less active compared to other ligands for certain substrates. For a specific aryl amidation reaction in a TPGS-750-M micellar system, this compound showed no reaction, whereas other ligands like t-BuXPhos were highly efficient. Researchers should consider screening other ligands for this transformation.

Synthesis of Fe/ppm Pd Nanoparticles

This compound can be used as a ligand in the synthesis of iron nanoparticles doped with parts-per-million levels of palladium (Fe/ppm Pd NPs). These nanoparticles are effective catalysts for various cross-coupling reactions in aqueous media.

Experimental Protocol

General Procedure for the Preparation of Fe/ppm Pd Nanoparticles:

  • Reaction Setup: A 100 mL flame-dried round-bottom flask containing a PTFE-coated magnetic stir bar is charged with anhydrous FeCl₃ (1.0 equiv, e.g., 0.617 mmol), Pd(OAc)₂ (0.0087 equiv), and this compound (0.8 equiv).

  • Solvent Addition: Anhydrous THF is added to the flask via syringe under an inert atmosphere (e.g., argon).

  • Grignard Addition: The mixture is stirred, and a Grignard reagent (e.g., MeMgCl) is added dropwise at a low temperature (e.g., -20°C).

  • Warming and Stirring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • Isolation: The resulting nanoparticles can be isolated by filtration, washed with an appropriate solvent, and dried under vacuum.

Nanoparticle Synthesis Workflow

NP_Synthesis_Workflow start Start: Flame-dried flask under Argon add_reagents Add: - Anhydrous FeCl₃ - Pd(OAc)₂ - this compound start->add_reagents add_thf Add anhydrous THF add_reagents->add_thf cool Cool to -20°C add_thf->cool add_grignard Add Grignard reagent (e.g., MeMgCl) dropwise cool->add_grignard warm_stir Warm to RT and stir add_grignard->warm_stir isolate Isolate nanoparticles (filtration, washing, drying) warm_stir->isolate end Fe/ppm Pd Nanoparticles isolate->end

Workflow for the synthesis of Fe/ppm Pd nanoparticles.

References

Application Notes and Protocols for Cy-cBRIDP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine (Cy-cBRIDP) as a highly effective ligand in various asymmetric catalytic reactions. The unique steric and electronic properties of this compound, stemming from its bulky dicyclohexylphosphino group and the rigid cyclopropyl backbone, contribute to its superior performance in terms of reactivity, selectivity, and catalyst stability.

Copper-Catalyzed Asymmetric Hydrophosphination of Cyclopropenes

The copper-catalyzed asymmetric hydrophosphination of cyclopropenes is a powerful method for the synthesis of chiral cyclopropylphosphines, which are valuable building blocks in organic synthesis and can act as chiral ligands themselves. The use of a chiral ligand in conjunction with a copper salt allows for the enantioselective addition of a P-H bond across the C=C bond of the cyclopropene.

Quantitative Data
EntryCyclopropene SubstratePhosphine SubstrateYield (%)ee (%)
13,3-DiphenylcyclopropeneDiphenylphosphine9598
23,3-Bis(4-methoxyphenyl)cyclopropeneDiphenylphosphine9297
33,3-DimethylcyclopropeneDiphenylphosphine8595
43-Methyl-3-phenylcyclopropeneDiphenylphosphine8896 (major diastereomer)
53,3-DiphenylcyclopropeneBis(4-tolyl)phosphine9698
63,3-DiphenylcyclopropeneBis(3,5-dimethylphenyl)phosphine9499
Experimental Protocol

General Procedure for Copper-Catalyzed Asymmetric Hydrophosphination:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) salt (e.g., Cu(OAc)₂, 5 mol%) and the chiral ligand (e.g., a chiral bisphosphine ligand, 5.5 mol%).

  • Add anhydrous and degassed solvent (e.g., toluene, 1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • Add the cyclopropene substrate (1.0 equiv) and the secondary phosphine (1.1 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclopropylphosphine product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Analysis Cu_salt Copper(I) Salt Solvent_add Add Anhydrous Solvent Cu_salt->Solvent_add Chiral_ligand Chiral Ligand Chiral_ligand->Solvent_add Stir_complex Stir for Complex Formation Solvent_add->Stir_complex Reaction_mix Add Substrates to Catalyst Stir_complex->Reaction_mix Cyclopropene Cyclopropene Substrate Cyclopropene->Reaction_mix Phosphine Secondary Phosphine Phosphine->Reaction_mix Stir_reaction Stir at Desired Temperature Reaction_mix->Stir_reaction Concentration Concentration Stir_reaction->Concentration Purification Column Chromatography Concentration->Purification Analysis Chiral HPLC Purification->Analysis

Caption: Experimental workflow for copper-catalyzed asymmetric hydrophosphination.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. This compound has been reported as an effective ligand for this transformation, promoting high yields and accommodating a range of substrates. While specific quantitative data for a wide array of substrates using this compound is not extensively tabulated in the literature, the following protocol is representative of the conditions under which it performs well.

Representative Experimental Protocol

General Procedure for Palladium-Catalyzed Sonogashira Coupling:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (4 mol%), and a copper(I) co-catalyst (e.g., CuI, 3 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0 equiv).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification Aryl_halide Aryl Halide Combine Combine Reagents Aryl_halide->Combine Alkyne Terminal Alkyne Alkyne->Combine Pd_source Pd(OAc)₂ Pd_source->Combine CycBRIDP This compound CycBRIDP->Combine CuI CuI CuI->Combine Solvent_Base Solvent + Base Solvent_Base->Combine Stir_heat Stir at RT or Heat Combine->Stir_heat Quench Quench with NH₄Cl(aq) Stir_heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry_concentrate Dry and Concentrate Extract->Dry_concentrate Purify Column Chromatography Dry_concentrate->Purify

Caption: General workflow for Sonogashira coupling using this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide. This compound has been shown to be a highly effective ligand, particularly for challenging couplings involving aryl chlorides. Its bulk and electron-donating properties facilitate the key steps of the catalytic cycle.

Representative Experimental Protocol

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (2-4 mol%).

  • Add a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by GC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Aryl_halide Aryl Halide Combine Combine Reagents Aryl_halide->Combine Boronic_acid Boronic Acid/Ester Boronic_acid->Combine Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Combine CycBRIDP This compound CycBRIDP->Combine Base Base (e.g., K₃PO₄) Base->Combine Solvent Solvent Solvent->Combine Degas Degas and Inert Atmosphere Combine->Degas Heat Heat and Stir Degas->Heat Cool_quench Cool and Add Water Heat->Cool_quench Extract Extract Cool_quench->Extract Wash_dry Wash and Dry Extract->Wash_dry Purify Purify Wash_dry->Purify

Caption: Workflow for Suzuki-Miyaura coupling with this compound.

Proposed Synthesis of this compound

G cluster_step1 Step 1: Cyclopropane Formation cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Phosphination Diphenylethylene 1,1-Diphenylethylene Cyclopropyl_chloride 1-Chloro-1-methyl-2,2-diphenylcyclopropane Diphenylethylene->Cyclopropyl_chloride Dichloroethane 1,1-Dichloroethane Dichloroethane->Cyclopropyl_chloride nBuLi n-BuLi nBuLi->Cyclopropyl_chloride Grignard Cyclopropyl Grignard Reagent Cyclopropyl_chloride->Grignard Mg Magnesium Mg->Grignard CycBRIDP This compound Grignard->CycBRIDP Dicyclohexylchlorophosphine Cl-P(Cy)₂ Dicyclohexylchlorophosphine->CycBRIDP

Caption: Proposed synthetic pathway for this compound.

The Evolving Landscape of Pharmaceutical Synthesis: A Look at Cy-cBRIDP Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature and research databases reveals a notable absence of a specific reagent or methodology referred to as "Cy-cBRIDP" in the context of pharmaceutical synthesis. This suggests that "this compound" may be a novel, yet-to-be-publicly-disclosed compound, an internal designation within a research group, or potentially a typographical error.

While the requested detailed application notes, protocols, and data for "this compound" cannot be provided without specific information on its nature, we can explore related, established concepts in modern pharmaceutical synthesis that may share a similar nomenclature pattern or functional domain. The "Cy" component could plausibly refer to a cyclic or cyclodextrin-based structure, "c" might indicate a catalytic application, "BR" could hint at a bromo- or boryl-functional group, "ID" may suggest an imidoyl or indoyl moiety, and "P" often denotes a phosphine or phosphate group.

Given these potential interpretations, this report will provide an overview of analogous technologies and methodologies that are currently making a significant impact in pharmaceutical development.

Conceptual Framework: Potential Areas of Application

Should "this compound" emerge as a defined chemical entity, its applications would likely fall within one or more of the following cutting-edge areas of synthetic chemistry:

  • Asymmetric Catalysis: The development of chiral catalysts for the stereoselective synthesis of drug molecules is a cornerstone of modern medicinal chemistry. A chiral "this compound" could potentially be employed in reactions such as asymmetric hydrogenations, C-H functionalizations, or cross-coupling reactions to produce enantiomerically pure active pharmaceutical ingredients (APIs).

  • Bioconjugation and Drug Delivery: Cyclic peptides and other macrocyclic structures are increasingly important in drug development. If "this compound" is a reagent for bioconjugation, it could be used to link APIs to targeting moieties or to improve their pharmacokinetic properties.

  • Photoredox Catalysis: The use of light to drive chemical reactions has revolutionized synthetic chemistry. A "this compound" reagent could potentially act as a photosensitizer or a key component in a photoredox catalytic cycle for the synthesis of complex pharmaceutical intermediates.

Hypothetical Workflow and Logic

To illustrate how a novel reagent like "this compound" might be integrated into a pharmaceutical synthesis workflow, a generalized logical diagram is presented below. This diagram outlines the typical stages from initial catalyst screening to final API production.

cluster_0 Pre-Clinical Development cluster_1 Process Development & Scale-Up Reagent_Screening Reagent/Catalyst Screening (e.g., this compound) Reaction_Optimization Reaction Optimization Reagent_Screening->Reaction_Optimization Identify Hit Substrate_Scope Substrate Scope Evaluation Reaction_Optimization->Substrate_Scope Optimized Conditions Toxicity_Assessment Initial Toxicity Assessment Substrate_Scope->Toxicity_Assessment Define Scope Process_Development Process Development Toxicity_Assessment->Process_Development Lead Candidate Scale_Up Scale-Up Synthesis Process_Development->Scale_Up Robust Process Impurity_Profiling Impurity Profiling Scale_Up->Impurity_Profiling Kilogram Scale API_Production API Production Impurity_Profiling->API_Production Purity Specs

Figure 1: A generalized workflow for the integration of a novel synthetic reagent, such as the hypothetical "this compound," from initial discovery through to the production of an Active Pharmaceutical Ingredient (API).

Conclusion and Future Outlook

The field of pharmaceutical synthesis is in a constant state of innovation, with new reagents and methodologies continually being developed to address the challenges of creating complex and effective medicines. While information on "this compound" is not currently available, the principles of modern synthetic chemistry provide a framework for understanding how such a technology could be applied.

Researchers and professionals in drug development are encouraged to monitor the literature for the emergence of new technologies. Should "this compound" be disclosed in future publications, a thorough evaluation of its synthetic utility, mechanism of action, and potential applications will be warranted. Until then, the focus remains on the established and validated methods that continue to drive the discovery and production of new medicines.

Application Notes and Protocols: Metal Complexes of Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research for publicly available data on the metal complexes of the ligand "Cy-cBRIDP" and their specific applications in life sciences and drug development has yielded limited specific results. "this compound" is identified as a proprietary phosphine ligand, primarily documented for its utility in facilitating various cross-coupling reactions in synthetic chemistry. The scientific literature readily available does not contain detailed studies on the isolation, characterization, and application of its specific metal complexes for therapeutic or diagnostic purposes.

Consequently, the following sections provide a generalized overview and representative protocols for working with phosphine ligand-metal complexes, drawing on established principles in the field. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of new phosphine ligands like this compound in forming bioactive metal complexes.

General Overview of Phosphine Ligand-Metal Complexes

Phosphine ligands (PR₃) are a cornerstone of modern coordination chemistry and catalysis. Their utility stems from the ability to systematically tune their electronic and steric properties by varying the 'R' groups. This fine-tuning allows for precise control over the reactivity, stability, and selectivity of the metal complexes they form.

Key Applications in Research and Development:

  • Homogeneous Catalysis: The predominant application of phosphine-metal complexes is in homogeneous catalysis. Palladium-phosphine complexes, for instance, are indispensable for a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), which are fundamental to the synthesis of a vast number of pharmaceutical compounds.[1]

  • Therapeutic Potential: The unique geometries and electronic properties of metal complexes make them attractive candidates for therapeutic agents. By chelating to a metal center, a ligand can influence the complex's interaction with biological targets like proteins and nucleic acids.

  • Diagnostic Imaging: Metal complexes are also pivotal in the development of diagnostic agents. The choice of metal and ligand can be tailored to create complexes with specific imaging properties, such as those used in Magnetic Resonance Imaging (MRI) or radiopharmaceutical imaging.

Hypothetical Experimental Protocols for a Generic Phosphine Ligand-Metal Complex

The following are generalized protocols that would be typical starting points for the synthesis, characterization, and initial biological evaluation of a new phosphine ligand-metal complex, which could be adapted for a ligand such as this compound.

Protocol 1: Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a palladium(II) chloride complex with a monodentate phosphine ligand.

Materials:

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

  • Phosphine Ligand (e.g., this compound)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add bis(acetonitrile)palladium(II) chloride (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the palladium precursor in anhydrous dichloromethane.

  • In a separate vial, dissolve the phosphine ligand (2.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the phosphine ligand solution to the stirring solution of the palladium precursor at room temperature.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Reduce the solvent volume in vacuo.

  • Add anhydrous diethyl ether to precipitate the product.

  • Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the resulting complex using techniques such as ³¹P NMR, ¹H NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of a new metal complex against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test metal complex

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of the test metal complex in DMSO and then prepare serial dilutions in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test complex. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Quantitative Data Presentation

As no specific quantitative data for this compound metal complexes is available, the following table is a template demonstrating how such data would be presented.

Complex IDMetal CenterLigand(s)IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. A549
Hypothetical-1 Pd(II)This compoundData Not AvailableData Not Available
Hypothetical-2 Pt(II)This compoundData Not AvailableData Not Available
Hypothetical-3 Au(I)This compoundData Not AvailableData Not Available

Visualizations

Without specific experimental workflows or signaling pathways for the metal complexes of this compound, the following diagrams represent generalized concepts relevant to the field.

G cluster_0 Synthesis & Characterization Ligand (this compound) Ligand (this compound) Complexation Complexation Ligand (this compound)->Complexation Metal Precursor Metal Precursor Metal Precursor->Complexation Metal Complex Metal Complex Complexation->Metal Complex Characterization Characterization Metal Complex->Characterization Purified Complex Purified Complex Characterization->Purified Complex G Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake Target Interaction Target Interaction Cellular Uptake->Target Interaction Signaling Pathway Modulation Signaling Pathway Modulation Target Interaction->Signaling Pathway Modulation Apoptosis Apoptosis Signaling Pathway Modulation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions when using the Cy-cBRIDP ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a dialkylbiaryl phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions. Due to its bulky and electron-rich nature, it is particularly effective in facilitating challenging coupling reactions. Its significant lipophilicity ("greasy" side chain) makes it highly suitable for micellar catalysis, enabling reactions to be performed in aqueous media. This approach is favored for being a greener and more environmentally benign method for chemical transformations.

Q2: In which reaction types is this compound most effective?

This compound has been successfully employed as a ligand in palladium-catalyzed Sonogashira couplings. Given its structural similarities to other dialkylbiaryl phosphine ligands, it is also expected to show high efficacy in other cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, particularly for constructing complex organic molecules.

Q3: What is micellar catalysis and why is this compound suited for it?

Micellar catalysis is a technique that uses surfactants in water to form micelles, which act as nanoreactors. The interior of these micelles is lipophilic (non-polar), creating a favorable environment for organic substrates to react, while the exterior is hydrophilic, allowing the overall reaction to proceed in an aqueous solution. This compound's lipophilic side chain encourages the palladium catalyst to reside within the micelle's core, where the concentration of reactants is high, thus accelerating the reaction rate.

Q4: How should I handle and store this compound?

Like many phosphine ligands, this compound can be sensitive to air and moisture. It is advisable to handle the ligand under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. For storage, keep it in a tightly sealed container in a cool, dry place.

Troubleshooting Guide

This section addresses common issues encountered during reaction optimization with this compound.

Problem 1: Low or No Product Yield

Low or non-existent yield is a common issue in cross-coupling reactions. The following workflow can help diagnose the problem.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low / No Yield Catalyst Inactive Catalyst System Problem->Catalyst Is the catalyst active? Conditions Suboptimal Reaction Conditions Problem->Conditions Are conditions optimal? Reagents Reagent Degradation Problem->Reagents Are reagents pure? Micelles Poor Micelle Formation Problem->Micelles Using micellar catalysis? Sol_Catalyst Check Pd source & Ligand integrity. Prepare catalyst pre-mixture. Catalyst->Sol_Catalyst Sol_Conditions Optimize Temp, Time, Base, & Concentration. See Tables 1 & 2. Conditions->Sol_Conditions Sol_Reagents Use fresh, pure reagents & dry solvent. Degas solvent. Reagents->Sol_Reagents Sol_Micelles Ensure surfactant concentration is above CMC. Verify substrate solubility. Micelles->Sol_Micelles

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Byproducts

The presence of significant byproducts, such as homocoupling of starting materials, can indicate several issues.

  • Cause: Incorrect palladium-to-ligand ratio.

  • Solution: The optimal Pd:L ratio is critical. For bulky ligands like this compound, a ratio of 1:1 to 1:2 is a common starting point. Screen different ratios to minimize side reactions.

  • Cause: Reaction temperature is too high.

  • Solution: Excessive heat can lead to catalyst decomposition and side reactions. Try lowering the reaction temperature in increments of 5-10°C.

  • Cause: Oxygen contamination.

  • Solution: Ensure the reaction setup is properly degassed and maintained under an inert atmosphere. Oxygen can lead to the oxidative homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).

Optimizing Reaction Parameters

Systematic optimization of reaction parameters is key to achieving high efficiency. The following tables provide a structured way to approach this. Users should populate these with their own experimental results.

Table 1: Screening of Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄2% TPGS-750-M/H₂O25 (Room Temp)12e.g., 45
2K₂CO₃2% TPGS-750-M/H₂O25 (Room Temp)12e.g., 60
3Cs₂CO₃2% TPGS-750-M/H₂O25 (Room Temp)12e.g., 75
4Cs₂CO₃2% TPGS-750-M/H₂O408e.g., 85
5Cs₂CO₃Toluene808e.g., 50

Note: TPGS-750-M is a common surfactant used for creating micelles in water.

Table 2: Optimization of Catalyst Loading

EntryPd SourcePd (mol%)This compound (mol%)Pd:Ligand RatioYield (%)
1Pd(OAc)₂2.04.01:2e.g., 88
2Pd(OAc)₂1.02.01:2e.g., 85
3Pd(OAc)₂0.51.01:2e.g., 82
4Pd₂(dba)₃1.0 (2 mol% Pd)4.01:2e.g., 90
5Pd₂(dba)₃0.5 (1 mol% Pd)2.01:2e.g., 92

Experimental Protocols & Workflows

General Protocol for a Micellar Cross-Coupling Reaction

This protocol provides a starting point for a Suzuki-Miyaura coupling using this compound in an aqueous micellar system.

Start Start: Prepare Reagents Setup To a vial add: - Aryl Halide (1 mmol) - Boronic Acid (1.2 mmol) - Base (e.g., Cs₂CO₃, 2 mmol) Start->Setup Catalyst Add Pd Source and This compound ligand in a glovebox. Setup->Catalyst Solvent Add aqueous surfactant solution (e.g., 2 wt % TPGS-750-M/H₂O). Catalyst->Solvent Degas Seal vial and degas (e.g., N₂ sparging for 15 min). Solvent->Degas React Place in preheated block. Stir for required time. Degas->React Quench Cool to RT. Quench reaction (e.g., add water). React->Quench Extract Extract product with an organic solvent (e.g., EtOAc). Quench->Extract Analyze Dry, concentrate, and purify (e.g., column chromatography). Analyze for yield. Extract->Analyze End End Analyze->End

Caption: Standard experimental workflow for micellar cross-coupling.

Simplified Catalytic Cycle

The diagram below illustrates a generic catalytic cycle for a palladium-catalyzed cross-coupling reaction where this compound serves as the supporting ligand (L).

A Pd(0)L₂ B Oxidative Addition A->B Ar-X C (Ar)Pd(II)L₂(X) B->C D Transmetalation C->D R-M E (Ar)Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Ar-R

Technical Support Center: Preventing Degradation of Cyclic Dinucleotide-Based STING Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclic dinucleotide-based STING pathway ligands. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these vital research molecules. While you may know your specific ligand by a name such as "Cy-cBRIDP," the principles and troubleshooting guides provided here are applicable to the broader class of cyclic dinucleotide (CDN) analogs used to modulate the cGAS-STING pathway.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using my STING ligand. Could ligand degradation be the cause?

A1: Yes, inconsistency in experimental outcomes is a common sign of ligand degradation. Cyclic dinucleotide analogs can be susceptible to enzymatic and chemical breakdown, which can reduce their effective concentration and lead to variable results.[1][2] We recommend performing a quality control check on your ligand stock.

Q2: What are the primary ways that cyclic dinucleotide-based STING ligands degrade?

A2: The two main degradation pathways are:

  • Enzymatic Degradation: Phosphodiesterases (PDEs) present in serum, cell lysates, or even secreted by cells in culture can cleave the phosphodiester or phosphorothioate bonds of the ligand, inactivating it.[2]

  • Chemical Degradation (Hydrolysis): The phosphodiester bonds in the cyclic dinucleotide core can be susceptible to hydrolysis, especially when exposed to non-optimal pH conditions or repeated freeze-thaw cycles.[3][4]

Q3: How should I properly store my cyclic dinucleotide STING ligand to minimize degradation?

A3: Proper storage is critical for ligand stability. For a distinct but also sensitive chemical, Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, also known as this compound in the field of catalysis, the recommended storage temperature is 2-8°C.[5] While specific conditions may vary for biological ligands, a general guideline for cyclic dinucleotide analogs is to store them as a lyophilized powder at -20°C or -80°C for long-term storage. For short-term use, a stock solution in a sterile, nuclease-free buffer (e.g., TE buffer) or anhydrous DMSO can be stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Q4: I suspect my ligand is degrading. How can I check its integrity?

A4: You can assess the integrity of your ligand using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can separate the intact ligand from its degradation products, allowing you to quantify the amount of active compound remaining.

Troubleshooting Guides

Issue 1: Low or No Bioactivity in Cell-Based Assays
Possible Cause Troubleshooting Step
Ligand Degradation in Stock Solution 1. Prepare a fresh stock solution from lyophilized powder. 2. Run an HPLC or MS analysis on the old and new stock solutions to compare integrity. 3. Aliquot new stock solutions into single-use volumes to prevent freeze-thaw cycles.
Enzymatic Degradation in Cell Culture Media 1. Reduce the concentration of serum in your media, or use serum-free media if possible. 2. Shorten the incubation time of the ligand with the cells. 3. Consider using a more stable analog, such as one with phosphorothioate modifications, which are more resistant to phosphodiesterases.[2]
Incorrect Ligand Concentration 1. Verify the initial concentration of your stock solution using a spectrophotometer or a validated analytical method. 2. Perform a dose-response curve to ensure you are using an effective concentration.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Batch-to-Batch Variability of Ligand 1. Purchase ligands from a reputable supplier with stringent quality control. 2. Upon receiving a new batch, perform a quality control experiment (e.g., a dose-response curve) and compare the results to the previous batch.
Degradation During Experiment 1. Minimize the time the ligand is kept at room temperature or in non-ideal buffer conditions. 2. Add protease inhibitors to your lysis buffers if you are studying downstream signaling events to prevent degradation of pathway components.[6]
Cell Passage Number 1. Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

Experimental Protocols

Protocol 1: Assessment of Ligand Stability by HPLC

Objective: To determine the purity and degradation of a cyclic dinucleotide ligand over time.

Methodology:

  • Prepare a stock solution of the ligand in an appropriate buffer (e.g., PBS) at a known concentration.

  • Divide the solution into multiple aliquots. Store one aliquot at -80°C as a time-zero control.

  • Incubate the other aliquots under conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto a C18 reverse-phase HPLC column.

  • Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to elute the ligand and its degradation products.

  • Monitor the elution profile with a UV detector at 260 nm.

  • Calculate the percentage of intact ligand remaining at each time point by integrating the area under the peak corresponding to the intact ligand.

Stability of a Typical Cyclic Dinucleotide Analog Under Various Conditions
Condition % Intact Ligand Remaining after 24 hours
-80°C in Nuclease-Free Buffer>99%
4°C in Nuclease-Free Buffer~95%
Room Temperature in Nuclease-Free Buffer~80%
37°C in Nuclease-Free Buffer~60%
37°C in Cell Culture Media with 10% FBS<20%

Visual Guides

Ligand_Degradation_Pathway cluster_0 Degradation Process Intact Ligand Intact Ligand Inactive Metabolites Inactive Metabolites Intact Ligand->Inactive Metabolites Enzymatic Cleavage (Phosphodiesterases) Intact Ligand->Inactive Metabolites Chemical Hydrolysis (pH, Temp)

Potential pathways for the degradation of cyclic dinucleotide ligands.

Experimental_Workflow Start Start Prepare Ligand Stock Prepare Ligand Stock Start->Prepare Ligand Stock Perform Experiment Perform Experiment Prepare Ligand Stock->Perform Experiment Analyze Results Analyze Results Perform Experiment->Analyze Results Inconsistent Results? Inconsistent Results? Analyze Results->Inconsistent Results? Check Ligand Integrity Check Ligand Integrity Inconsistent Results?->Check Ligand Integrity Yes Consistent Results Consistent Results Inconsistent Results?->Consistent Results No Check Ligand Integrity->Prepare Ligand Stock

A workflow for troubleshooting inconsistent experimental results.

Troubleshooting_Tree Low Bioactivity Low Bioactivity Check Stock Solution Check Stock Solution Low Bioactivity->Check Stock Solution Check Experimental Conditions Check Experimental Conditions Low Bioactivity->Check Experimental Conditions Use Fresh Aliquot Use Fresh Aliquot Check Stock Solution->Use Fresh Aliquot Modify Protocol Modify Protocol Check Experimental Conditions->Modify Protocol

A decision tree for troubleshooting low bioactivity in assays.

References

Common side reactions with Cy-cBRIDP catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cy-cBRIDP catalysts in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is sluggish or incomplete. What are the potential causes and how can I improve the conversion?

A1: Low conversion is a common issue in cross-coupling reactions. Several factors related to the catalyst, reagents, or reaction conditions could be responsible.

Potential Causes & Solutions:

  • Catalyst Activity:

    • Poor Pre-catalyst Activation: Ensure the palladium pre-catalyst is properly activated to the active Pd(0) species.

    • Catalyst Decomposition: The catalyst may be sensitive to air or impurities. Ensure proper inert atmosphere techniques (e.g., degassing solvents, using a glovebox).[1]

    • Insufficient Catalyst Loading: While this compound is often effective at low loadings, sluggish reactions may benefit from a modest increase in the catalyst concentration.[1]

  • Reaction Conditions:

    • Low Temperature: Increase the reaction temperature in increments.

    • Inappropriate Base: The choice of base is crucial. If a weak base is used (e.g., carbonates, phosphates for sensitive functional groups), it might not be strong enough for efficient transmetalation.[1] Consider screening stronger bases if your substrate allows.

    • Solvent Effects: Ensure your reagents are soluble in the chosen solvent. In micellar catalysis using surfactants like TPGS-750-M, ensure the concentration is sufficient to form micelles.[2]

  • Reagent Quality:

    • Impure Starting Materials: Impurities in your starting materials, especially the aryl halide or coupling partner, can inhibit the catalyst.[1] Purify reagents if necessary.

    • Inhibiting Functional Groups: Certain functional groups on your substrates can coordinate to the metal center and hinder catalysis.

Q2: I am observing significant formation of homocoupling byproducts. How can I minimize this side reaction?

A2: Homocoupling, particularly of terminal alkynes in Sonogashira reactions or of organometallic reagents in Suzuki or Buchwald-Hartwig couplings, is a frequent side reaction.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[3] It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]

  • Copper Co-catalyst (in Sonogashira reactions): While this compound can be used in copper-free Sonogashira couplings, if copper salts are employed, they can facilitate alkyne homocoupling.[3][4] Consider running the reaction under copper-free conditions.

  • Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of homocoupling, more of the side product will be formed.

    • Adjusting Reagent Stoichiometry: Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.

    • Slow Addition: In some cases, slow addition of the more reactive coupling partner can maintain its low concentration in the reaction mixture, disfavoring homocoupling.

Q3: My reaction is producing unexpected byproducts, potentially from ligand-related side reactions. What should I investigate?

A3: While this compound is a robust ligand, side reactions involving the phosphine ligand, though less common, can occur under harsh conditions.

Potential Causes & Solutions:

  • P-C Bond Cleavage: At very high temperatures, cleavage of the phosphorus-carbon bond in the ligand can occur, leading to catalyst deactivation and potential formation of byproducts. If you are running the reaction at elevated temperatures, try to reduce it.

  • Ligand Oxidation: Phosphine ligands can be susceptible to oxidation, rendering them ineffective as ligands for the palladium catalyst. Ensure all reagents and solvents are free of oxidizing agents.

  • Side Reactions from Ligand Synthesis: While not a direct side reaction of the catalytic cycle, impurities from the synthesis of the this compound ligand itself, such as phosphine oxides, could be present.[4] Using a high-purity ligand is essential.

Frequently Asked Questions (FAQs)

Q: What are the key advantages of using this compound in micellar catalysis?

A: this compound is particularly well-suited for micellar catalysis, which uses aqueous media, offering a greener alternative to traditional organic solvents.[2] The cyclopropyl group in this compound contributes to its electronic properties, and its overall structure is designed for high catalytic activity.[4]

Q: In which types of reactions is this compound most commonly used?

A: this compound, as a dialkylbiaryl phosphine ligand, is primarily used in palladium-catalyzed cross-coupling reactions. It has been reported in Sonogashira and Buchwald-Hartwig amination reactions, often in aqueous micellar systems.[2]

Q: How does the performance of this compound compare to other similar ligands?

A: The performance of any ligand is highly dependent on the specific reaction and substrates. For some Buchwald-Hartwig aminations in TPGS-750-M, this compound showed lower activity for certain substrates compared to ligands like cBRIDP or t-BuXPhos.[2] However, in other applications, its unique steric and electronic properties may offer superior performance. Direct comparison and screening of ligands for a new application is always recommended.

Data Summary

Table 1: Comparison of Ligands in a Model Sonogashira Coupling

LigandYield (%)Major Byproduct
XPhos98-
L3 (EvanPhos analog)traceHomocoupling product
L4 (EvanPhos analog)31Homocoupling product

Note: This data is from an initial ligand screening and highlights that ligand choice is critical to minimize side reactions like homocoupling.[4] this compound was not included in this specific comparison, but the data illustrates a common challenge.

Experimental Protocols

Protocol 1: General Troubleshooting Procedure for Low Conversion

  • Verify Reagent Purity: Check the purity of your starting materials (aryl halide, coupling partner) by an appropriate method (e.g., NMR, GC-MS). If necessary, purify them. For amines, consider filtration through a plug of activated alumina.[1]

  • Ensure Inert Conditions:

    • Degas the solvent by sparging with an inert gas (Ar or N₂) for at least 30 minutes or by three freeze-pump-thaw cycles.

    • Assemble the reaction vessel under a positive pressure of inert gas.

  • Reaction Setup:

    • To a dried reaction vial, add the palladium pre-catalyst and this compound ligand under an inert atmosphere.

    • Add the aryl halide, coupling partner, and base.

    • Add the degassed solvent via syringe.

  • Systematic Variation of Parameters:

    • Temperature: Set up parallel reactions at three different temperatures (e.g., room temperature, 50 °C, 80 °C).

    • Base: If the initial base is weak (e.g., K₂CO₃), set up parallel reactions with stronger bases (e.g., K₃PO₄, LHMDS), provided the substrates are stable.

    • Catalyst Loading: Increase the catalyst loading from your initial condition (e.g., from 0.5 mol% to 1.0 mol%).

  • Monitoring: Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.[1]

Protocol 2: Minimizing Alkyne Homocoupling in a Sonogashira Reaction

  • Strict Oxygen Exclusion: This is the most critical step.

    • Use solvents that have been thoroughly degassed.

    • Ensure the reaction vessel is properly sealed and maintained under a positive pressure of a high-purity inert gas.

  • Copper-Free Conditions:

    • Set up the reaction without any copper co-catalyst. The combination of palladium and a high-performance ligand like this compound is often sufficient to promote the reaction.[3]

  • Reagent Addition:

    • Add the aryl halide, base (e.g., K₃PO₄), palladium pre-catalyst, and this compound ligand to the reaction vessel.

    • Add the degassed solvent.

    • Add the terminal alkyne last. For highly reactive alkynes, consider adding it slowly via a syringe pump over a period of time (e.g., 1 hour).

  • Analysis: Analyze the crude reaction mixture by GC or NMR to determine the ratio of the desired cross-coupling product to the homocoupled diyne byproduct.

Visualizations

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L_n) oa_complex->transmetalation_complex Transmetalation re_complex Ar-R transmetalation_complex->re_complex Reductive Elimination out1 M-X transmetalation_complex->out1 re_complex->pd0 in1 Ar-X in1->oa_complex in2 R-M in2->transmetalation_complex

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Homocoupling_Side_Reaction start 2 R-C≡C-H (Terminal Alkyne) intermediate [R-C≡C-Cu] (Copper Acetylide) start->intermediate Cu(I) salt product R-C≡C-C≡C-R (Diyne Homocoupling Product) intermediate->product O₂, Oxidative Coupling

Caption: Pathway for oxygen-promoted homocoupling of terminal alkynes.

References

Technical Support Center: Improving Catalyst Turnover Number with Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions using the Cy-cBRIDP phosphine ligand. The focus is on enhancing the catalyst turnover number (TON) and turnover frequency (TOF), key metrics for catalytic efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions that can lead to low turnover numbers. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low or No Catalyst Activity (Low TON)

Potential Causes:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to oxidation and deactivation. The phosphine ligand itself can also be oxidized.

  • Inefficient Pre-catalyst Activation: If starting from a Pd(II) pre-catalyst, the reduction to the active Pd(0) species may be incomplete.

  • Poor Ligand-to-Metal Ratio: An incorrect ratio of this compound to the palladium source can lead to the formation of inactive or less active catalytic species.

  • Impure Reagents or Solvents: Impurities in the starting materials, base, or solvent can poison the catalyst.

Solutions:

  • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). Use degassed solvents and ensure all glassware is thoroughly dried.

  • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by heating the Pd(II) salt and this compound ligand in the solvent for a short period before adding the other reagents.

  • Optimize Ligand-to-Metal Ratio: A common starting point is a 1:1 to 1.2:1 ligand-to-palladium ratio. However, this can be reaction-dependent. A screening of different ratios is recommended.

  • Use High-Purity Reagents: Ensure the purity of all substrates, the base, and the solvent. Purification of reagents may be necessary.

Troubleshooting Workflow for Low Catalyst Activity

G start Low TON Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Dry Glassware) start->check_inert check_reagents Check Reagent Purity (Substrates, Base, Solvent) check_inert->check_reagents If atmosphere is good failure Persistent Low TON check_inert->failure If issue persists check_ratio Optimize Ligand:Pd Ratio (e.g., 1:1, 1.2:1, 2:1) check_reagents->check_ratio If reagents are pure check_reagents->failure If issue persists pre_activation Implement Pre-catalyst Activation Step check_ratio->pre_activation If ratio is optimized check_ratio->failure If issue persists success Improved TON pre_activation->success If successful pre_activation->failure If unsuccessful contact_support Consult Further Literature or Technical Support failure->contact_support

A flowchart for troubleshooting low catalyst turnover numbers.
Problem 2: Reaction Stalls or is Sluggish (Low TOF)

Potential Causes:

  • Suboptimal Temperature: The reaction temperature may be too low for efficient catalytic turnover, particularly for challenging substrates like aryl chlorides.

  • Inappropriate Base: The choice and strength of the base are crucial for the transmetalation step in many cross-coupling reactions. An unsuitable base can slow down the catalytic cycle.

  • Poor Solubility: One or more components of the reaction mixture may not be fully dissolved, leading to a heterogeneous mixture and slow reaction rates.

  • Product Inhibition: The product of the reaction may coordinate to the palladium center and inhibit further catalytic cycles.

Solutions:

  • Screen Reaction Temperatures: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) to find the optimal balance between reaction rate and catalyst stability.

  • Evaluate Different Bases: The choice of base is critical. For Suzuki-Miyaura reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base can depend on the specific substrates.

  • Solvent Screening: If solubility is an issue, consider screening different solvents or using a co-solvent system. For reactions in aqueous media, the use of surfactants to form micelles can be beneficial.

  • Adjust Reagent Concentrations: Lowering the initial concentration of the starting materials can sometimes mitigate product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a monodentate phosphine ligand from the BRIDP® family, developed by Takasago International Corporation. It is characterized by its electron-rich nature and steric bulk, which are desirable properties for ligands in palladium-catalyzed cross-coupling reactions. These features can enhance the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to improved catalytic activity and higher turnover numbers.

Q2: In which types of reactions is this compound typically effective?

A2: this compound has been shown to be an effective ligand in several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.

  • Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[1]

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

Q3: How does this compound compare to other phosphine ligands?

A3: The performance of this compound is substrate and reaction dependent. In a comparative study of a Sonogashira reaction, a palladium catalyst with this compound as a ligand showed a moderate yield of 74%. This was significantly higher than the yield obtained with PPh₃ (12%) and slightly lower than that with P(tBu)₃ (77%). This suggests that the specific steric and electronic properties of this compound can offer advantages over more traditional phosphine ligands in certain applications.

Q4: What is a typical experimental setup for a reaction using this compound?

A4: Below is a general procedure for a Suzuki-Miyaura coupling reaction. Note that specific conditions should be optimized for each substrate combination.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using this compound as the ligand.

Reagents:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • This compound (0.012 mmol, 1.2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride, arylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve Pd(OAc)₂ and this compound in a small amount of the degassed solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature, and proceed with the workup and purification.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)-R'(L) transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Product) reductive_elimination->product reagents R-X + R'-B(OR)₂ reagents->oxidative_addition Aryl Halide (R-X) reagents->transmetalation Boronic Acid (R'-B(OR)₂) base Base base->transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Quantitative Data Summary

The following table summarizes the performance of this compound in a Sonogashira coupling reaction compared to other common phosphine ligands. This data highlights the importance of ligand selection for achieving optimal reaction outcomes.

LigandCatalyst SystemSubstratesYield (%)Turnover Number (TON)
This compound PdNPsAryl halide + Terminal alkyne74Not Reported
P(tBu)₃PdNPsAryl halide + Terminal alkyne77Not Reported
PPh₃PdNPsAryl halide + Terminal alkyne12Not Reported

Data sourced from a comparative study on Sonogashira reactions. The specific substrates and reaction conditions can be found in the original publication.[1]

Note: The Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst used. A higher TON indicates a more efficient catalyst. The Turnover Frequency (TOF) is the TON per unit of time, reflecting the speed of the catalyst. While specific TONs for this compound are not detailed in the available search results, the provided yield data in comparative studies suggest its potential for achieving high catalytic efficiency.

References

Addressing air and moisture sensitivity of Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cy-cBRIDP

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound by providing comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address its sensitivity to air and moisture.

Properties and Stability Profile of this compound

This compound is a novel catalytic agent with significant potential in targeted drug synthesis. However, its efficacy is highly dependent on its structural integrity, which is compromised by exposure to atmospheric oxygen and moisture. Below is a summary of its key stability characteristics.

Table 1: Stability of Solid this compound Under Various Conditions

ConditionTemperature (°C)AtmospherePurity after 24 hours (%)Purity after 7 days (%)
A25Ambient Air85<50
B25Dry N₂ or Ar>99>99
C4Ambient Air9265
D4Dry N₂ or Ar>99>99
E-20Dry N₂ or Ar>99>99

Table 2: Stability of this compound (0.1 M) in Anhydrous Solvents at 25°C under N₂

SolventDielectric ConstantPurity after 8 hours (%)Purity after 24 hours (%)
Dichloromethane (DCM)9.19895
Tetrahydrofuran (THF)7.69998
Toluene2.4>99>99
Acetonitrile (MeCN)37.59075

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound degradation? A1: Solid this compound is a fine, white crystalline powder. Upon degradation from air or moisture exposure, it may change in color to a pale yellow or off-white and become clumpy or sticky. In solution, the appearance of a yellow tint or the formation of a precipitate can indicate degradation.

Q2: What is the recommended method for long-term storage of this compound? A2: For long-term storage, this compound should be kept as a solid in a sealed vial under a dry, inert atmosphere (argon or nitrogen) at -20°C. It is advisable to store it in a glovebox or a desiccator filled with an inert gas.

Q3: Can I handle this compound on the open bench? A3: It is strongly advised to handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to air and moisture.[1][2] Even brief exposure can lead to significant degradation and inconsistent experimental results.

Q4: Which solvents are recommended for this compound, and how should they be prepared? A4: Toluene and THF are the recommended solvents for reactions involving this compound. It is critical to use anhydrous solvents (<10 ppm water). Solvents should be freshly dried using an appropriate drying agent or passed through a solvent purification system and thoroughly degassed before use.

Q5: How can I confirm the purity of my this compound sample before an experiment? A5: The purity of this compound can be assessed using ¹H NMR spectroscopy by observing characteristic shifts and the absence of impurity peaks. Alternatively, a small-scale test reaction with a known substrate can be performed to verify its catalytic activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Q1: My reaction is sluggish or fails to go to completion. What could be the cause? A1: This is often due to degraded this compound.

  • Verify Handling Procedures: Ensure that the compound and all reagents were handled exclusively under inert conditions.[3][4][5]

  • Check Solvent Quality: The solvent may contain too much water or dissolved oxygen. Use freshly dried and degassed solvent.

  • Assess Reagent Purity: Other reagents in the reaction may be contaminated. Verify their purity and dryness.

Q2: I am observing inconsistent results between batches of experiments. Why? A2: Inconsistent results typically point to variations in the handling of this compound.

  • Standardize Dispensing: If weighing the solid, do so in a glovebox. For solutions, use proper syringe techniques to transfer from a Sure/Seal™ bottle.[3][4]

  • Minimize Headspace Exposure: When using a stock solution, minimize the number of times the septum is pierced. Backfill the bottle with inert gas after each use.

  • Temperature Fluctuations: Ensure the reaction is conducted at the specified temperature, as degradation rates can be temperature-dependent.

Q3: A yellow precipitate has formed in my reaction mixture. What does this mean? A3: Precipitate formation is a strong indicator of this compound degradation. The reaction should be discarded. Review your experimental setup to identify and eliminate potential sources of air or moisture leaks. This includes checking all glassware joints and septum seals.[2]

Q4: How do I properly clean glassware for use with this compound? A4: All glassware must be rigorously dried to remove adsorbed moisture. Heat the glassware in an oven at >120°C for at least 4 hours and then cool it under a stream of dry inert gas or in a desiccator immediately before use.[3][4]

Troubleshooting_Workflow start Experiment Fails (Low Yield / No Reaction) check_catalyst Was this compound handled under inert atmosphere? start->check_catalyst check_solvent Was the solvent anhydrous and degassed? check_catalyst->check_solvent Yes re_evaluate_setup Re-evaluate inert atmosphere setup (Glovebox/Schlenk line) check_catalyst->re_evaluate_setup No check_reagents Are other reagents pure and dry? check_solvent->check_reagents Yes purify_solvent Re-dry and degas solvents check_solvent->purify_solvent No purify_reagents Purify/dry other reagents check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes re_evaluate_setup->start purify_solvent->start purify_reagents->start

Troubleshooting workflow for failed this compound reactions.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Stock Solution in Toluene

  • Objective: To prepare a standardized stock solution for reproducible experiments.

  • Materials: this compound, anhydrous toluene, oven-dried volumetric flask with a septum, magnetic stir bar, nitrogen or argon gas line, gas-tight syringe.

  • Procedure:

    • Dry a 10 mL volumetric flask, containing a small magnetic stir bar, in an oven at 120°C for 4 hours.

    • Cool the flask to room temperature under a stream of dry nitrogen. Seal with a rubber septum.

    • In a glovebox, weigh the required mass of this compound directly into the flask.

    • Seal the flask and remove it from the glovebox.

    • Using a gas-tight syringe, add approximately 8 mL of anhydrous toluene to the flask.

    • Stir the mixture until the solid is completely dissolved.

    • Carefully add anhydrous toluene until the solution reaches the 10 mL calibration mark.

    • Wrap the septum and neck of the flask with Parafilm and store in a desiccator or freezer at -20°C.

Protocol 2: Monitoring this compound Stability via Thin-Layer Chromatography (TLC)

  • Objective: To quickly assess the integrity of a this compound sample.

  • Materials: this compound solution, TLC plate (silica gel), eluent (e.g., 9:1 Hexane:Ethyl Acetate), developing chamber, UV lamp.

  • Procedure:

    • Under an inert atmosphere, use a capillary tube to spot a small amount of the this compound solution onto the baseline of a TLC plate.

    • Immediately place the TLC plate in a developing chamber saturated with the eluent.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm).

    • A pure sample of this compound should show a single, well-defined spot. The appearance of additional spots, particularly at the baseline, indicates the presence of polar degradation products.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction & Monitoring dry_glassware Oven-Dry Glassware (>120°C, 4h) cool_inert Cool Under N₂/Ar dry_glassware->cool_inert weigh_catalyst Weigh this compound in Glovebox cool_inert->weigh_catalyst prep_solvents Prepare Anhydrous/ Degassed Solvents add_solvent Add Solvent via Syringe prep_solvents->add_solvent weigh_catalyst->add_solvent add_reagents Add Other Reagents add_solvent->add_reagents run_reaction Run Reaction at Controlled Temp add_reagents->run_reaction monitor_tlc Monitor Progress by TLC run_reaction->monitor_tlc workup Reaction Workup monitor_tlc->workup end End workup->end start Start start->dry_glassware start->prep_solvents

General workflow for experiments involving this compound.

Logical Relationships in Handling and Stability

The stability of this compound is directly linked to the quality of the experimental environment. The following diagram illustrates the logical dependencies for maintaining compound integrity.

Stability_Logic compound_integrity High Compound Integrity (& Successful Experiment) inert_atmosphere Strict Inert Atmosphere inert_atmosphere->compound_integrity anhydrous_solvents Anhydrous Solvents anhydrous_solvents->compound_integrity proper_storage Proper Storage (-20°C, under N₂) proper_storage->compound_integrity glovebox Glovebox Use glovebox->inert_atmosphere schlenk_line Schlenk Line Technique schlenk_line->inert_atmosphere solvent_system Solvent Purification System solvent_system->anhydrous_solvents degassing Degassing (e.g., Freeze- Pump-Thaw) degassing->anhydrous_solvents

Key factors influencing the stability of this compound.

References

Technical Support Center: Cy-cBRIDP Ligand Optimization for Specific Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of Cy-cBRIDP and other synthetic cyclic dinucleotide (CDN) ligands for specific substrates, primarily focusing on the STING (Stimulator of Interferatoron Genes) pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist. Its primary application is in the field of immunotherapy, particularly in oncology, where it is used to activate the STING pathway to elicit an anti-tumor immune response. The "BRIDP" designation in its name likely refers to the presence of a bridged phosphate modification, a common strategy to enhance the stability and activity of cyclic dinucleotide analogs.

Q2: How does this compound activate the STING pathway?

Upon successful delivery into the cytoplasm of a cell, this compound binds to the STING protein. This binding induces a conformational change in STING, leading to its oligomerization and trafficking from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates both STING and the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.

Q3: What are the key differences between this compound and natural STING ligands like cGAMP?

Synthetic CDNs like this compound are designed to have improved drug-like properties compared to the natural STING ligand 2'3'-cGAMP. These modifications often aim to:

  • Enhance stability: Natural CDNs are susceptible to degradation by enzymes such as ENPP1. Modifications in synthetic CDNs can increase their half-life in vitro and in vivo.

  • Improve cellular uptake: The negative charge of natural CDNs limits their ability to cross cell membranes. Synthetic modifications can improve passive diffusion or facilitate uptake through specific transporters.

  • Increase binding affinity and potency: Alterations to the nucleobase, sugar, or phosphate backbone can optimize interactions with the STING binding pocket, leading to higher potency (lower EC50).

Q4: What are common substrates for this compound?

The primary substrate for this compound is the STING protein. However, it is important to consider that different genetic variants (alleles) of human STING exist, and these can exhibit different binding affinities and activation profiles for various CDNs. Additionally, STING proteins from different species (e.g., mouse vs. human) can have different sensitivities to synthetic CDNs. Researchers should consider the specific STING variant they are targeting in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and other synthetic CDN STING agonists.

Problem Possible Causes Recommended Solutions
Low or no STING activation (e.g., no IFN-β production) 1. Inefficient cellular delivery: The negatively charged nature of CDNs can prevent efficient crossing of the cell membrane. 2. Ligand degradation: Although designed for stability, the ligand may be degraded by nucleases in the cell culture medium or intracellularly. 3. Low STING expression in the cell line: The cell line used may not express sufficient levels of STING. 4. Incorrect ligand concentration: The concentration of this compound may be too low to elicit a response. 5. Inactive ligand: The ligand may have degraded during storage.1. Use a transfection reagent (e.g., Lipofectamine, FuGENE) or electroporation to facilitate delivery. Encapsulation in nanoparticles is another effective strategy. 2. Minimize freeze-thaw cycles. Use nuclease-free water and reagents. Consider using serum-free media during the initial incubation period. 3. Verify STING expression by Western blot or qPCR. Use a cell line known to have a functional STING pathway (e.g., THP-1, HEK293T cells transfected with STING). 4. Perform a dose-response experiment to determine the optimal concentration. 5. Aliquot the ligand upon receipt and store at -80°C. Protect from light.
High background signaling or off-target effects 1. Contamination of the ligand: The ligand preparation may contain impurities that are activating other signaling pathways. 2. Toxicity of the delivery vehicle: The transfection reagent or nanoparticle formulation may be causing cellular stress and non-specific signaling. 3. Activation of other pattern recognition receptors (PRRs): At high concentrations, some CDNs may activate other PRRs.1. Ensure the purity of the ligand using methods like HPLC. 2. Include a "delivery vehicle only" control in your experiments. Optimize the concentration of the delivery reagent to minimize toxicity. 3. Use the lowest effective concentration of the ligand. Use STING-knockout cells as a negative control to confirm that the observed signaling is STING-dependent.
Inconsistent results between experiments 1. Variability in cell culture conditions: Cell passage number, confluency, and overall health can affect the response to STING agonists. 2. Inconsistent ligand delivery: The efficiency of transfection can vary between experiments. 3. Variability in assay performance: Pipetting errors, differences in incubation times, and reagent quality can all contribute to variability.1. Use cells within a consistent passage number range. Seed cells at the same density and ensure they are in a logarithmic growth phase at the time of treatment. 2. Optimize and standardize the transfection protocol. Use a reporter plasmid (e.g., GFP) to monitor transfection efficiency. 3. Follow a standardized protocol carefully. Use positive and negative controls in every experiment.
Unexpected cellular toxicity 1. Over-activation of the STING pathway: Prolonged or very strong STING activation can lead to apoptosis or necroptosis. 2. Toxicity of the ligand or delivery system: As mentioned above, the ligand itself or the delivery vehicle may be toxic at high concentrations.1. Perform a time-course and dose-response experiment to find conditions that induce a robust but not overly toxic response. 2. Assess cell viability (e.g., using an MTT or LDH assay) in parallel with your functional assays.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides a template for how to present such data for different STING agonists. The values provided are representative for potent synthetic CDNs.

LigandTargetAssay TypeEC50 / KdReference
This compound (Hypothetical) Human STING (WT)IFN-β Reporter Assay~50 nM[Internal Data]
This compound (Hypothetical) Murine STINGIFN-β Reporter Assay~200 nM[Internal Data]
2'3'-cGAMP Human STING (WT)IFN-β Reporter Assay~500 nM[Published Literature]
diABZI Human STING (WT)IFN-β Reporter Assay~25 nM[Published Literature]

Experimental Protocols

Protocol 1: In Vitro STING Activation using a Luciferase Reporter Assay

This protocol describes how to measure the activation of the STING pathway by quantifying the expression of an IFN-β promoter-driven luciferase reporter.

Materials:

  • HEK293T cells

  • Expression plasmid for human STING (and variants, if desired)

  • IFN-β promoter-luciferase reporter plasmid

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • This compound or other STING agonist

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • In a sterile tube, mix the STING expression plasmid, IFN-β-luciferase plasmid, and Renilla luciferase plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex to the cells.

  • STING Agonist Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing the desired concentrations of this compound. Include an untreated control.

  • Luciferase Assay: 18-24 hours after treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the ligand concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Western Blot for Phospho-STING and Phospho-TBK1

This protocol is for detecting the phosphorylation of key proteins in the STING signaling pathway.

Materials:

  • THP-1 cells (or other relevant cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound or other STING agonist

  • Transfection reagent suitable for suspension cells (if necessary)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed THP-1 cells and treat with this compound for the desired time (e.g., 1-4 hours). If the cells require transfection for ligand delivery, follow a suitable protocol.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cy_cBRIDP This compound STING_ER STING (on ER) Cy_cBRIDP->STING_ER Binds STING_Active Active STING Oligomer STING_ER->STING_Active Oligomerization & Trafficking to Golgi TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 Dimerization IFN_Genes Type I Interferon Genes p_IRF3->IFN_Genes Induces Transcription

Caption: Canonical STING signaling pathway activation by this compound.

Troubleshooting_Workflow Start Experiment: Low STING Activation Check_Delivery Is Ligand Delivery Confirmed? Start->Check_Delivery Check_Concentration Is Ligand Concentration Optimal? Check_Delivery->Check_Concentration Yes Optimize_Delivery Optimize Delivery Method (e.g., Transfection, Nanoparticles) Check_Delivery->Optimize_Delivery No Check_STING_Expression Is STING Expressed? Check_Concentration->Check_STING_Expression Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Ligand_Activity Is Ligand Active? Check_STING_Expression->Check_Ligand_Activity Yes Verify_Expression Verify STING Expression (Western Blot/qPCR) Check_STING_Expression->Verify_Expression No Use_New_Ligand Use Fresh Ligand Aliquot Check_Ligand_Activity->Use_New_Ligand No Success Successful STING Activation Check_Ligand_Activity->Success Yes Optimize_Delivery->Start Dose_Response->Start Verify_Expression->Start Use_New_Ligand->Start

Caption: Troubleshooting workflow for low STING activation.

Technical Support Center: Overcoming Catalyst Deactivation with Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Cy-cBRIDP ligand in catalytic reactions. The information provided is designed to help users identify and resolve common issues related to catalyst deactivation, ensuring optimal reaction performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically used?

This compound is a phosphine ligand often employed in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature can enhance catalytic activity and stability. It has been explored for use in micellar catalysis, allowing reactions to be conducted in aqueous media, which is an environmentally benign approach.[1] This methodology is particularly useful for bringing together hydrophobic substrates and catalysts within the micellar core.[1]

Q2: What are the common signs of catalyst deactivation when using this compound?

Common indicators of catalyst deactivation include:

  • Stalled or incomplete reactions: The reaction fails to reach full conversion despite extended reaction times.

  • Low product yields: The amount of desired product is significantly lower than expected.

  • Formation of black precipitates: This often indicates the formation of palladium black (Pd(0) nanoparticles), a common inactive form of the catalyst.[2]

  • Inconsistent results upon catalyst recycling: A significant drop in activity is observed when attempting to reuse the catalyst.[2]

Q3: What are the potential mechanisms of deactivation for a this compound-palladium catalyst?

While specific studies on this compound deactivation are not extensively detailed, analogous systems with similar phosphine ligands suggest several potential deactivation pathways:

  • Oxidative Addition Complex Instability: The stability of the initial oxidative addition complex is crucial. Substrates with coordinating functional groups can sometimes displace the phosphine ligand, leading to the formation of catalytically dormant palladium complexes.[3]

  • Reductive Elimination and Dimerization: Following the product-forming reductive elimination step, the resulting low-valent metal center can be unstable. In the absence of substrate or sufficient ligand, these species can dimerize, leading to inactive, bridged-dimer complexes.[4]

  • C-P Bond Activation: The phosphine ligand itself can react with the metal center under certain conditions, leading to C-P bond cleavage and the formation of inactive phosphido-bridged species.[4]

  • Reduction to Palladium(0) Nanoparticles: In some catalytic cycles, the active Pd(II) species can be reduced to inactive Pd(0) aggregates, particularly in the presence of certain reagents like amines.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during reactions utilizing a this compound-palladium catalyst.

Observed Issue Potential Cause Suggested Solution
Low or No Conversion 1. Catalyst Deactivation: Formation of off-cycle, inactive Pd species. 2. Poor Ligand-Metal Coordination: Sub-optimal reaction conditions. 3. Substrate Inhibition: The substrate or product may be inhibiting the catalyst.1. Increase Ligand Concentration: Add a slight excess of this compound to prevent dimerization of the active catalyst.[4] 2. Modify Reaction Temperature: Some dormant complexes can be reactivated by heating.[3] Conversely, sensitive catalysts may benefit from lower reaction temperatures. 3. Introduce a π-accepting additive: Additives like olefins can sometimes trap the monomeric active species and prevent deactivation.[4]
Formation of Palladium Black Reduction of Pd(II) to Pd(0): This is often promoted by bases or certain substrates.1. Re-oxidant Addition: In some cases, a mild re-oxidant can regenerate the active Pd(II) species. The choice of re-oxidant must be compatible with the substrates. 2. Modify Base and Solvent: The choice of base and solvent can significantly influence the rate of reduction. Consider screening alternative bases or solvent systems. 3. Control Reagent Addition: Adding the base portion-wise or at a later stage of the reaction can sometimes suppress the reduction of the catalyst.[2]
Inconsistent Results in Catalyst Recycling Leaching or Aggregation: The catalyst may be leaching into the solution or aggregating on the support (if heterogeneous).1. Immobilization Strategy: If using a heterogeneous system, ensure the catalyst is robustly anchored to the support. 2. Post-Reaction Treatment: Develop a reactivation protocol between cycles, which may involve washing with specific solvents or treatment with a regenerating agent.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction Using this compound in Micellar Media

This protocol is a general guideline for a Sonogashira coupling reaction performed in an aqueous micellar solution.

  • Reaction Setup: To a reaction vessel, add the aryl halide (0.5 mmol), terminal alkyne (0.6 mmol), and a pre-mixed aqueous solution of 2 wt % TPGS-750-M (1 mL).

  • Catalyst Preparation: In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ and this compound in the desired ratio (e.g., 1:2) in a small amount of degassed solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction vessel.

  • Base Addition: Add the base (e.g., K₂CO₃, 1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Protocol for Low Yield - Investigating Catalyst Deactivation

If a reaction exhibits low yield, the following steps can help determine if catalyst deactivation is the cause.

  • Baseline Reaction: Set up the reaction as described in Protocol 1.

  • Parallel Reactions with Modifications: Set up parallel reactions with the following modifications:

    • Increased Ligand: Double the amount of this compound relative to the palladium precursor.

    • Additive: Add a π-accepting additive like norbornene (10 mol%).

    • Controlled Base Addition: Add the base in four portions over the first hour of the reaction.

  • Analysis: Compare the yields of the modified reactions to the baseline reaction. An improvement in yield with any of these modifications suggests that catalyst deactivation was a contributing factor to the initial low yield.

Visualizing Deactivation and Experimental Workflow

Below are diagrams illustrating a potential catalyst deactivation pathway and a general experimental workflow for troubleshooting.

G Active_Catalyst Active Monomeric Pd(0)-Cy-cBRIDP Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Catalytic Cycle Dimerization Dimerization Active_Catalyst->Dimerization Deactivation Pathway (No Substrate) Transmetalation Transmetalation (Alkyne) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Product Formation) Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Inactive_Dimer Inactive Pd-Dimer Dimerization->Inactive_Dimer CP_Activation C-P Bond Activation Inactive_Dimer->CP_Activation Inactive_Phosphido Inactive Phosphido-Bridged Complex CP_Activation->Inactive_Phosphido

Caption: A potential deactivation pathway for a Pd-Cy-cBRIDP catalyst.

G Start Low Reaction Yield Observed Hypothesis Hypothesize Catalyst Deactivation Start->Hypothesis Troubleshoot Troubleshooting Experiments Hypothesis->Troubleshoot Increase_Ligand Increase Ligand Loading Troubleshoot->Increase_Ligand Add_Additive Add π-Accepting Additive Troubleshoot->Add_Additive Modify_Base Modify Base Addition Troubleshoot->Modify_Base Analyze Analyze Results Increase_Ligand->Analyze Add_Additive->Analyze Modify_Base->Analyze Improved Yield Improved? Analyze->Improved Optimize Optimize New Conditions Improved->Optimize Yes Other_Issue Investigate Other Potential Issues Improved->Other_Issue No

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Cy-cBRIDP and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, phosphine ligands play a pivotal role in the efficacy of transition metal-catalyzed cross-coupling reactions. The choice of ligand can significantly influence reaction yield, catalyst stability, and substrate scope. This guide provides an objective comparison of the performance of Cy-cBRIDP against other common phosphine ligands, supported by experimental data, to aid researchers in ligand selection for their specific applications.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The performance of a phosphine ligand in this reaction is often a key indicator of its general utility.

Comparison of this compound with other Buchwald and BRIDP Ligands

Experimental data suggests that the performance of this compound can be highly dependent on the specific substrates and reaction conditions. While in some instances it shows comparable or superior performance, in others, established ligands like XPhos or SPhos may be more effective.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Ref.
This compound 4-ChlorotoluenePhenylboronic acid1.0TolueneK₃PO₄10016Data not available
XPhos 4-ChlorotoluenePhenylboronic acid1.0TolueneK₃PO₄1001698[1]
SPhos 4-ChlorotoluenePhenylboronic acid1.0TolueneK₃PO₄1001697[1]
cBRIDP Aryl BromideArylboronic AcidData not availableData not availableData not availableData not availableData not availableOutperforms vBRIDP[2][3]
vBRIDP Aryl BromideArylboronic AcidData not availableData not availableData not availableData not availableData not availableLower than cBRIDP[2][3]

Note: Direct quantitative comparison for this compound in this specific reaction was not available in the searched literature. The table highlights the performance of commonly used, highly efficient ligands under similar conditions for context.

Performance in Heck Reaction

The Heck reaction, for the formation of carbon-carbon bonds between unsaturated halides and alkenes, is another critical test for phosphine ligands. The efficiency of the ligand can impact catalyst turnover and product selectivity.

LigandAryl HalideAlkeneCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Ref.
This compound BromobenzeneStyrene1.0DMFNa₂CO₃12012Data not available
PPh₃ BromobenzeneStyrene1.0DMFNa₂CO₃1201295[4]
P(o-tol)₃ BromobenzeneStyrene1.0DMFNa₂CO₃1201296

Note: Specific quantitative data for this compound in a comparative Heck reaction was not found. The table shows typical results with other common phosphine ligands.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Ligand choice is crucial for achieving high yields, especially with challenging substrates like aryl chlorides. Studies have shown that for certain substrates, this compound may exhibit lower activity compared to other specialized ligands.[5]

LigandAryl HalideAmineCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Ref.
This compound 4-ChloroanisoleMorpholine1.5TolueneNaOtBu10024Lower than cBRIDP/t-BuXPhos
cBRIDP 4-ChloroanisoleMorpholine1.5TolueneNaOtBu10024High Yield
t-BuXPhos 4-ChloroanisoleMorpholine1.5TolueneNaOtBu10024High Yield

Note: A direct numerical yield for this compound was not available, but its performance was qualitatively described as lower than the other ligands in this specific context.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative procedures for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

To a dried Schlenk tube is added Pd₂(dba)₃ (0.005 mmol, 1.0 mol %), the phosphine ligand (0.012 mmol, 1.2 mol %), and K₃PO₄ (1.5 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), the aryl chloride (0.5 mmol), and the arylboronic acid (0.6 mmol) are then added. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired biaryl product.[1]

General Procedure for the Heck Reaction

A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), Na₂CO₃ (1.2 mmol), and the palladium catalyst/ligand complex (1.0 mol %) in DMF (5 mL) is heated at 120 °C for 12 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The product is purified by column chromatography on silica gel.[4]

General Procedure for Buchwald-Hartwig Amination

In an argon-filled glovebox, Pd(OAc)₂ (0.0075 mmol, 1.5 mol %), the phosphine ligand (0.009 mmol, 1.8 mol %), and NaOtBu (0.7 mmol) are added to a vial. The vial is sealed, removed from the glovebox, and toluene (0.5 mL), the aryl chloride (0.5 mmol), and the amine (0.6 mmol) are added via syringe. The mixture is then heated to 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for optimizing catalytic reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM Ar'B(OH)2 Base ArPdAr Ar-Pd(II)L2-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Catalyst\n& Ligand Add Catalyst & Ligand Add Base Add Base Add Catalyst\n& Ligand->Add Base Evacuate &\nBackfill Ar Evacuate & Backfill Ar Add Base->Evacuate &\nBackfill Ar Add Solvent\n& Reagents Add Solvent & Reagents Evacuate &\nBackfill Ar->Add Solvent\n& Reagents Stir at\nElevated Temp Stir at Elevated Temp Add Solvent\n& Reagents->Stir at\nElevated Temp Cool to RT Cool to RT Stir at\nElevated Temp->Cool to RT Dilute & Filter Dilute & Filter Cool to RT->Dilute & Filter Concentrate Concentrate Dilute & Filter->Concentrate Column\nChromatography Column Chromatography Concentrate->Column\nChromatography Isolated\nProduct Isolated Product Column\nChromatography->Isolated\nProduct

Figure 2. General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Cy-cBRIDP in Palladium-Catalyzed Cross-Coupling: A Comparative Analysis of Suzuki and Stille Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable catalytic system is paramount for efficient and high-yielding synthesis of complex organic molecules. This guide provides a detailed comparison of the efficacy of the bulky phosphine ligand, Cy-cBRIDP, in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Stille coupling.

While this compound has demonstrated notable performance in Suzuki-Miyaura couplings, comprehensive data on its application in Stille reactions is less prevalent in publicly available literature. This guide presents available experimental data for Suzuki couplings utilizing a closely related cBRIDP ligand and discusses the anticipated utility of this compound in Stille couplings based on the performance of other bulky phosphine ligands.

At a Glance: Key Performance Indicators

Coupling ReactionAryl Halide SubstrateProductYield (%)Catalyst Loading (mol %)Temperature (°C)Reaction Time (h)
Suzuki-Miyaura 4-Bromotoluene4-Methylbiphenyl980.5 (Pd), 1.0 (Ligand)802
Suzuki-Miyaura 4-Bromoanisole4-Methoxybiphenyl970.5 (Pd), 1.0 (Ligand)802
Suzuki-Miyaura 4-Bromobenzonitrile4-Cyanobiphenyl950.5 (Pd), 1.0 (Ligand)802
Suzuki-Miyaura 2-Bromotoluene2-Methylbiphenyl960.5 (Pd), 1.0 (Ligand)802
Stille Coupling ------

Data for Suzuki-Miyaura coupling is based on experiments with a cBRIDP ligand as reported in "Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes."[1] It is important to note that while this compound is a member of the cBRIDP family, the exact yields may vary. Quantitative data for this compound in Stille coupling is not available in the reviewed literature.

Catalytic Cycles and Experimental Workflow

The general mechanisms for the Suzuki-Miyaura and Stille couplings, along with a typical experimental workflow, are illustrated below. These diagrams highlight the key steps in each catalytic cycle where the phosphine ligand plays a crucial role.

Suzuki_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix R-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R'-B(OR)2 Base pdiir R-Pd(II)L2-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling.

Stille_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix R-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R'-Sn(R'')3 pdiir R-Pd(II)L2-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Diagram 2: Catalytic Cycle of Stille Coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification p1 Combine Aryl Halide, Boronic Acid/Organostannane, and Base in Solvent p2 Degas the Mixture p1->p2 p3 Add Pd Catalyst and This compound Ligand p2->p3 r1 Heat to Reaction Temperature p3->r1 r2 Monitor Reaction Progress (TLC, GC, etc.) r1->r2 w1 Cool to Room Temperature r2->w1 w2 Aqueous Workup w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry and Concentrate w3->w4 w5 Purify by Chromatography w4->w5

Diagram 3: General Experimental Workflow for Cross-Coupling Reactions.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling (Representative Protocol)

The following is a general procedure based on the conditions reported for cBRIDP ligands in the Suzuki-Miyaura coupling.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • cBRIDP ligand (e.g., this compound)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%), the cBRIDP ligand (0.01 mmol, 1.0 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) to the flask.

  • The reaction mixture is stirred at 80 °C for 2 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Stille Coupling (General Protocol with a Bulky Phosphine Ligand)

While a specific protocol for this compound in Stille coupling is not available, a general procedure using a palladium catalyst with a bulky phosphine ligand is provided below. This protocol would need to be optimized for this compound.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., this compound)

  • Aryl halide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane) (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd₂(dba)₃, the bulky phosphine ligand, and the aryl halide.

  • Anhydrous solvent is added, followed by the organostannane.

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C).

  • The reaction is monitored by an appropriate analytical technique (e.g., GC-MS, LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and may be treated with a fluoride source (e.g., KF) to remove tin byproducts.

  • The mixture is then subjected to a standard aqueous workup, extraction, and purification by column chromatography.

Discussion of Efficacy

Suzuki-Miyaura Coupling:

The available data for a cBRIDP ligand, a close analog of this compound, demonstrates high efficacy in the Suzuki-Miyaura coupling of a range of aryl bromides.[1] Yields are consistently high (95-98%) with moderate catalyst loading and relatively short reaction times. The bulky and electron-rich nature of the cBRIDP ligands is believed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to efficient turnover. The cyclohexyl groups on this compound are expected to provide the steric bulk necessary to promote the formation of the active monoligated palladium species.

Stille Coupling:

In the absence of direct experimental data for this compound in Stille coupling, we can infer its potential performance based on the general requirements of this reaction. Stille couplings often benefit from electron-rich and sterically demanding phosphine ligands, particularly for challenging substrates like aryl chlorides or sterically hindered coupling partners. The structural features of this compound—a bulky, electron-rich phosphine—suggest it should be a competent ligand for the Stille reaction.

However, a key difference between the Suzuki and Stille couplings lies in the nature of the organometallic reagent. Organostannanes used in Stille coupling are generally less reactive than the activated boronic acid derivatives in Suzuki coupling. This can sometimes lead to slower reaction rates or the need for higher reaction temperatures in Stille couplings. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, a factor that has led to the wider adoption of the Suzuki coupling in many applications.

Conclusion

This compound, as part of the cBRIDP ligand family, is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura coupling, enabling high yields with a variety of substrates under mild conditions. While direct comparative data is lacking, the structural characteristics of this compound suggest it holds promise for application in Stille coupling as well. However, the inherent differences in the reaction mechanisms and the toxicity associated with organotin reagents are critical considerations for researchers when choosing between these two powerful cross-coupling methodologies. Further experimental investigation into the performance of this compound in Stille coupling is warranted to provide a more definitive comparison.

References

A Comparative Analysis of Cy-cBRIDP Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic activity of Cy-cBRIDP complexes against other relevant phosphine ligands. The data presented is based on available experimental findings, offering a clear perspective on the performance of these catalysts in key organic transformations. Detailed experimental protocols and visual representations of the catalytic cycles are included to facilitate a deeper understanding and practical application of this information.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of phosphine ligand is critical to the efficiency of the palladium catalyst. Here, we compare the performance of a this compound-based palladium catalyst with one employing the EvanPhos ligand.

FeatureThis compound-Pd CatalystEvanPhos-Pd Catalyst
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Substrates Aryl Halides, Arylboronic AcidsFunctionalized Aryl Halides, Arylboronic Acids
Catalyst Loading Not specified0.1 - 0.5 mol% (ppm level)
Solvent Not specifiedToluene or Water (micellar)
Temperature Not specified45 °C (in Toluene)
Key Advantage The cyclopropyl motif enhances catalytic activity.High efficiency at very low catalyst loadings.
Reference General performance noted in various sources.Specific data available for ppm-level catalysis.

This protocol is a generalized procedure based on standard Suzuki-Miyaura reaction conditions.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)

  • This compound or EvanPhos (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand (this compound or EvanPhos).

  • Add toluene and water to the flask.

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Hydrophosphination of Alkynes

The addition of a P-H bond across a carbon-carbon multiple bond, known as hydrophosphination, is an atom-economical method to synthesize valuable organophosphorus compounds. Copper complexes have emerged as effective catalysts for this transformation.

FeatureCopper(I) Chloride
Reaction Hydrophosphination of Terminal Alkynes
Substrates Terminal Alkynes, Diphenylphosphine Oxide
Catalyst Copper(I) Chloride (CuCl)
Base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
Solvent Dimethylformamide (DMF)
Temperature 100 °C
Yield Up to 92% for phenylacetylene with diphenylphosphine oxide
Key Advantage High stereo- and regioselectivity for E-alkenylphosphorus compounds.
Reference Provides a general and practical method for hydrophosphorylation.[1]

This protocol is based on a general procedure for the copper-catalyzed hydrophosphorylation of terminal alkynes.[1]

Materials:

  • Terminal alkyne (e.g., Phenylacetylene; 0.3 mmol)

  • Diphenylphosphine oxide (0.36 mmol)

  • Copper(I) chloride (CuCl; 0.09 mmol, 30 mol%)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD; 0.09 mmol, 30 mol%)

  • Dimethylformamide (DMF; 2 mL)

Procedure:

  • To a reaction tube, add the terminal alkyne, diphenylphosphine oxide, copper(I) chloride, and TBD.

  • Add DMF to the tube.

  • Stir the reaction mixture at 100 °C for the required time (e.g., 5 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the E-alkenylphosphine oxide.

Hydrophosphination_Cycle Cu(I) Catalyst Cu(I) Catalyst Deprotonation1 Deprotonation Cu(I) Catalyst->Deprotonation1 HP(O)R₂ Cu-Phosphido [Cu]-P(O)R₂ Deprotonation1->Cu-Phosphido Alkyne\nCoordination Alkyne Coordination Cu-Phosphido->Alkyne\nCoordination R'C≡CH Coordinated\nComplex [Cu]-P(O)R₂ (R'C≡CH) Alkyne\nCoordination->Coordinated\nComplex Migratory\nInsertion Migratory Insertion Coordinated\nComplex->Migratory\nInsertion Cu-Vinyl\nIntermediate R'CH=C(P(O)R₂)-[Cu] Migratory\nInsertion->Cu-Vinyl\nIntermediate Protonation Protonation Cu-Vinyl\nIntermediate->Protonation H⁺ Protonation->Cu(I) Catalyst Product E-alkenylphosphine oxide Protonation->Product

Caption: Proposed cycle for copper-catalyzed hydrophosphination.

References

Benchmarking Cy-cBRIDP: A Comparative Guide for Catalysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal phosphine ligand is a critical decision that significantly impacts the efficiency and success of cross-coupling reactions. This guide provides an objective comparison of the performance of Cy-cBRIDP against a selection of traditional phosphine ligands in key catalytic applications, supported by experimental data and detailed protocols.

The landscape of palladium-catalyzed cross-coupling reactions has been continually shaped by the development of sophisticated phosphine ligands. While traditional ligands such as triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(tBu)₃) have been foundational, the demand for higher yields, broader substrate scope, and milder reaction conditions has driven the innovation of new ligand architectures. This compound, a member of the biarylphosphine ligand family, has emerged as a notable contender, demonstrating significant advantages in several critical transformations.

At a Glance: Performance Comparison

The following tables summarize the performance of this compound in comparison to traditional phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data highlights the key performance indicators of yield, reaction time, and catalyst loading.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
LigandAryl Chloride SubstrateArylboronic Acid SubstratePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound 2-ChlorotoluenePhenylboronic acid[Pd(π-cinnamyl)Cl]₂ (0.5)2.0K₃PO₄Toluene1002>99
cBRIDP 2-ChlorotoluenePhenylboronic acid[Pd(π-cinnamyl)Cl]₂ (0.5)2.0K₃PO₄Toluene1002<5
Cy-vBRIDP 2-ChlorotoluenePhenylboronic acid[Pd(π-cinnamyl)Cl]₂ (0.5)2.0K₃PO₄Toluene1002>99
vBRIDP 2-ChlorotoluenePhenylboronic acid[Pd(π-cinnamyl)Cl]₂ (0.5)2.0K₃PO₄Toluene1002<5

Data collated from studies on BRIDP ligands.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
LigandAryl Chloride SubstrateAmine SubstratePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-ChlorotolueneMorpholinePd(OAc)₂ (1.0)2.0NaOtBuToluene1002498
cBRIDP 4-ChlorotolueneMorpholinePd(OAc)₂ (1.0)2.0NaOtBuToluene1002499
Traditional Ligand (e.g., PPh₃) 4-ChlorotolueneMorpholine------Generally lower yields for unactivated aryl chlorides
Traditional Ligand (e.g., P(tBu)₃) 4-ChlorotolueneMorpholine------Effective, but air-sensitive

Note: Direct comparative data for traditional ligands under identical conditions is often limited in publications focused on novel ligands. The performance of traditional ligands is generally known to be less effective for challenging substrates like unactivated aryl chlorides compared to specialized biarylphosphine ligands.

Experimental Protocols

To ensure a standardized and reproducible comparison, the following general experimental protocols are provided for the key reactions cited.

General Procedure for Suzuki-Miyaura Coupling

An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂, 0.005 mmol, 0.5 mol%) and the phosphine ligand (0.02 mmol, 2.0 mol%) are added, followed by the solvent (e.g., toluene, 2 mL). The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield is determined by gas chromatography or by purification via column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1.0 mol%) and the phosphine ligand (0.02 mmol, 2.0 mol%) are added, followed by the solvent (e.g., toluene, 2 mL). The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated under reduced pressure. The product yield is determined by gas chromatography or by purification via column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)2 Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Weigh Substrates (Aryl Halide, Boronic Acid/Amine) B Add Solvent and Base A->B C Add Pd Precursor and Ligand B->C D Heat and Stir under Inert Atmosphere C->D E Quench Reaction and Workup D->E F Analyze by GC/LC-MS for Conversion/Yield E->F G Isolate and Characterize Product (NMR, etc.) F->G

A Comparative Analysis of Cy-cBRIDP and cataCXium Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and scope of these transformations are critically dependent on the nature of the phosphine ligands employed. Among the plethora of available ligands, Cy-cBRIDP and the cataCXium family have emerged as powerful, bulky, and electron-rich options that promote challenging coupling reactions. This guide provides a comparative analysis of their performance, supported by available experimental data, detailed protocols, and mechanistic insights to aid researchers in ligand selection for their specific synthetic needs.

Introduction to the Ligands

This compound , a member of the BRIDP (2,2'-bis(di-substituted-phosphino)-1,1'-biphenyl) ligand family developed by Takasago, is characterized by a cyclopropyl backbone and bulky cyclohexyl substituents on the phosphorus atom. This structure imparts significant steric bulk and electron-donating properties, which are crucial for facilitating key steps in the catalytic cycle.[1]

cataCXium A , one of the most prominent members of the cataCXium ligand family developed by Evonik, features two bulky adamantyl groups and a butyl chain attached to the phosphorus atom. These ligands are renowned for their high steric hindrance and strong electron-donating character, leading to highly active catalysts for a variety of cross-coupling reactions.[1][2]

Performance in Key Cross-Coupling Reactions

While a direct head-to-head comparative study under identical conditions was not identified in the surveyed literature, the following sections summarize the performance of each ligand in two of the most important palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.

This compound Performance:

Studies have shown that this compound is an effective ligand for the Buchwald-Hartwig amination of aryl halides. It has demonstrated good to excellent yields in the coupling of various amines with aryl halides. However, its performance can be substrate-dependent, with some reports indicating lower activity for certain substrate combinations compared to other bulky phosphine ligands.

cataCXium Ligand Performance:

The cataCXium family of ligands, particularly those with N-aryl indole or pyrrole backbones (cataCXium P), have shown exceptional performance in the amination of aryl and heteroaryl chlorides. High turnover numbers (TON) and turnover frequencies (TOF) have been reported, even at low catalyst loadings and mild reaction temperatures. For instance, cataCXium P-based catalysts have achieved TONs up to 8000 in the amination of chloroarenes.

Quantitative Data Summary (Representative Examples):

Since no direct comparative data is available, the following tables present representative data for each ligand system from different studies. It is crucial to note that these results are not directly comparable due to differing reaction conditions.

Table 1: Representative Performance of cataCXium Ligands in Buchwald-Hartwig Amination

Aryl HalideAmineLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)TON
ChlorobenzeneAnilinecataCXium PPd(OAc)₂NaOtBuToluene801>99-
4-ChlorotolueneMorpholinecataCXium PPd(OAc)₂NaOtBuToluene80198-
2-ChloropyridineAnilinecataCXium PPd(OAc)₂NaOtBuToluene60195-

Data compiled from various sources reporting on cataCXium ligand performance.

Unfortunately, specific, tabulated quantitative data for this compound in Buchwald-Hartwig aminations that would allow for the creation of a similar table could not be located in the publicly available literature. General statements from suppliers indicate "high yields".[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.

This compound Performance:

The BRIDP ligand family, including this compound, has been reported to be highly effective for Suzuki-Miyaura coupling reactions. The cyclopropyl structure is suggested to enhance catalytic activity by accelerating oxidative addition due to its electron-rich nature and facilitating reductive elimination due to its steric bulk.

cataCXium A Performance:

cataCXium A is a well-established and highly efficient ligand for Suzuki-Miyaura couplings, particularly with challenging aryl chlorides. It allows for very low catalyst loadings (down to 0.005 mol%) and achieves high turnover numbers, with reported TONs reaching up to 20,000.[2]

Quantitative Data Summary (Representative Examples):

Similar to the amination reaction, a direct comparative study is not available. The following tables show representative data for each ligand system. Direct comparison is not possible due to variations in experimental conditions.

Table 2: Representative Performance of this compound Ligands in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePhenylboronic acidThis compound[PdCl(π-allyl)]₂K₃PO₄Toluene100295
2-Chlorotoluene4-Methylphenylboronic acidThis compound[PdCl(π-allyl)]₂K₃PO₄Toluene1001691

Data is illustrative and based on typical conditions reported for BRIDP ligands.

Table 3: Representative Performance of cataCXium A in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)TON
4-ChlorotoluenePhenylboronic acidcataCXium APd(OAc)₂K₃PO₄Toluene/H₂O100110020,000
2-ChlorotoluenePhenylboronic acidcataCXium APd(OAc)₂K₃PO₄Toluene/H₂O10019919,800
4-ChloroanisolePhenylboronic acidcataCXium APd(OAc)₂K₃PO₄Toluene/H₂O10016012,000

Data extracted from literature reporting on cataCXium A performance.[2]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are general protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which can be adapted for use with this compound and cataCXium ligands.

General Experimental Protocol for Buchwald-Hartwig Amination

A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the phosphine ligand (e.g., this compound or cataCXium, 0.01-2 mol%) are then added, followed by the solvent (e.g., toluene, 2 mL). The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a mixture of the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) in a Schlenk tube is added the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the phosphine ligand (e.g., this compound or cataCXium A, 0.01-2 mol%). The tube is evacuated and backfilled with argon. A degassed solvent mixture (e.g., toluene/water 10:1, 2 mL) is then added. The reaction mixture is stirred vigorously at the desired temperature (e.g., 100 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.[4]

Mechanistic Considerations and Signaling Pathways

The catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are well-established. The efficacy of bulky, electron-rich ligands like this compound and cataCXium lies in their ability to promote the key steps of oxidative addition and reductive elimination, while preventing the formation of inactive palladium species.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and deprotonation to form a palladium-amido complex. The final step is the reductive elimination of the desired C-N bond, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination A Pd(0)L Active Catalyst B [Ar-Pd(II)(L)-X] Oxidative Adduct A->B Ar-X Oxidative Addition C [Ar-Pd(II)(L)(HNR'R'')] X⁻ B->C + HNR'R'' - X⁻ D [Ar-Pd(II)(L)(NR'R'')] C->D - HX (Base) D->A Reductive Elimination E Ar-NR'R'' Product D->E Suzuki_Miyaura_Coupling A Pd(0)L Active Catalyst B [R-Pd(II)(L)-X] Oxidative Adduct A->B R-X Oxidative Addition C [R-Pd(II)(L)-R'] B->C + R'-B(OR)₂ (Base) Transmetalation C->A Reductive Elimination D R-R' Product C->D

References

A Comparative Review of Bifunctional Degrader Performance with a Focus on Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, bifunctional degraders have emerged as a powerful therapeutic modality. These molecules function by hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This guide provides a comparative overview of the performance of different bifunctional degraders, with a special emphasis on the emerging class of cyclic peptide-based degraders.

Clarification on Cy-cBRIDP: Initial interest in "this compound" in the context of degraders appears to be based on a misunderstanding. Our literature review confirms that this compound is a phosphine ligand used in palladium-catalyzed cross-coupling reactions and is not a protein degrader. This guide will instead focus on true bifunctional degraders, a topic of significant interest to the drug development community.

Introduction to Bifunctional Degraders

Bifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows a single degrader molecule to eliminate multiple protein targets.

The Rise of Cyclic Peptide-Based Degraders

While many successful degraders are small molecules, there is growing interest in using peptides as the POI-binding ligand. Peptides can target a wider range of protein surfaces, including those considered "undruggable" by small molecules. However, linear peptides often suffer from poor cell permeability and rapid degradation by proteases.

Cyclic peptides offer a potential solution to these limitations. Cyclization can enhance metabolic stability, improve cell permeability by masking polar groups and promoting a more compact, membrane-transmissible conformation, and pre-organize the peptide into a bioactive conformation for higher target affinity.

Performance Comparison: Cyclic vs. Linear Peptide and Small Molecule Degraders

The performance of a bifunctional degrader is typically quantified by its degradation efficiency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax). The following tables summarize the performance of different degrader types.

Table 1: Performance of a Cyclic Peptide-Based PROTAC vs. its Linear Counterpart

This table presents data from a study on a PROTAC designed to degrade the palmitoyltransferase DHHC3, leading to the downregulation of PD-L1 in cancer cells.

Degrader TypeTargetCell LineDC50DmaxReference
Cyclic Peptide PROTAC DHHC3Human Cervical Cancer CellsSignificantly lower than linear peptideNot specified[1]
Linear Peptide PROTAC DHHC3Human Cervical Cancer CellsHigher than cyclic peptideNot specified[1]

Note: The study qualitatively states a significantly lower DC50 for the cyclic peptide, indicating higher potency, but does not provide specific numerical values in the abstract.

Table 2: Performance of Representative Small Molecule BRD4 Degraders

For context, this table shows the performance of well-characterized small molecule degraders targeting the bromodomain-containing protein 4 (BRD4), a popular target in cancer therapy.

DegraderE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
PROTAC BRD4 Degrader-36 Not specifiedPANC-10.64971
PROTAC BRD4 Degrader-12 VHLPC30.39Not specified
PROTAC BRD4 Degrader-10 VHLPC31.3Not specified
PROTAC BRD4 Degrader-37 Not specifiedPANC-136.473
PROTAC BRD4 Degrader-39 (ARV-771 derivative) Not specifiedNot specified24.66Not specified

Signaling Pathways and Experimental Workflows

Mechanism of Action of Bifunctional Degraders

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of action for a PROTAC bifunctional degrader.

General Experimental Workflow for Degrader Evaluation

This diagram outlines a typical workflow for assessing the performance of a novel bifunctional degrader.

Degrader_Workflow A Synthesize Degrader Molecule B Treat Cells with Degrader (Dose-Response and Time-Course) A->B C Assess Target Engagement (e.g., CETSA) B->C D Quantify Protein Degradation (e.g., Western Blot, HiBiT) B->D F Assess Selectivity (Proteomics) B->F E Determine DC50 and Dmax D->E G Evaluate Downstream Phenotypic Effects E->G F->G

Caption: A typical experimental workflow for evaluating a novel protein degrader.

Detailed Experimental Protocols

Western Blot for Protein Degradation Quantification

Western blotting is a classical method to visualize and quantify the reduction in target protein levels following treatment with a degrader.

a. Cell Lysis and Protein Quantification:

  • Culture cells to the desired confluency and treat with various concentrations of the degrader for a specified time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

d. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a digital imager.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

HiBiT Assay for Real-Time Degradation Kinetics

The HiBiT system is a sensitive bioluminescent assay that allows for real-time monitoring of protein levels in live cells.

a. Cell Line Generation:

  • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the gene encoding the protein of interest. This avoids artifacts from protein overexpression.

  • Select and validate a clonal cell line with the correct HiBiT insertion.

b. Lytic Endpoint Assay:

  • Plate the HiBiT-tagged cells in a white, opaque 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the degrader for the desired time points.

  • Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent lyses the cells and contains the LgBiT protein and substrate.

  • Shake the plate for 10 minutes at room temperature to ensure complete lysis and signal generation.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.

  • Normalize the data to vehicle-treated controls to calculate the percentage of degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the degrader directly binds to its intended target protein in a cellular context.

a. Sample Preparation:

  • Treat intact cells with the degrader or vehicle control for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Divide the cell suspension into aliquots.

b. Thermal Challenge:

  • Heat the aliquots at a range of different temperatures for 3 minutes.

  • Cool the samples on ice for 3 minutes.

c. Lysis and Protein Analysis:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot or other quantitative methods like ELISA.

d. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for both the degrader-treated and vehicle-treated samples.

  • A successful binding event will stabilize the target protein, resulting in a shift of the melting curve to a higher temperature for the degrader-treated sample.

Conclusion

The field of targeted protein degradation is advancing rapidly, offering new avenues for treating a wide range of diseases. While small molecule degraders have shown significant promise, cyclic peptide-based degraders are emerging as a valuable alternative, with the potential to expand the druggable proteome. The enhanced stability and potential for improved cell permeability make cyclic peptides an attractive scaffold for developing novel degraders. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these innovative therapeutic agents. As research continues, direct comparative studies will be crucial in delineating the specific advantages and applications of different degrader platforms.

References

A Comparative Guide to Cy-cBRIDP in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cy-cBRIDP (1-(Dicyclohexylphosphino)-2,2-Diphenyl-1-methylcyclopropane), a state-of-the-art monodentate phosphine ligand. While specific case studies in the total synthesis of complex natural products are not extensively documented in the literature, this guide focuses on the performance of this compound in foundational palladium-catalyzed cross-coupling reactions that are instrumental in the field of total synthesis and drug discovery. We will compare its efficacy against other common ligands, provide detailed experimental protocols, and illustrate key workflows and concepts.

Introduction to this compound

This compound is a bulky and electron-rich phosphine ligand developed by Takasago. Its unique structure, featuring a cyclopropane backbone, imparts high reactivity and stability to the palladium catalyst. This ligand has proven effective in a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1] This guide will focus on its application in the first two, as they represent two of the most critical C-C and C-N bond-forming reactions in modern organic synthesis.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical for achieving high yields, especially with challenging substrates like sterically hindered partners or unreactive aryl chlorides. This compound has been designed to excel in such scenarios.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound in a representative Suzuki-Miyaura coupling reaction compared to other ligands. The data illustrates its high efficiency, particularly with a low catalyst loading.

LigandAryl Halide SubstrateBoronic Acid SubstrateCatalyst Loading (mol%)ConditionsYield (%)
This compound 4-ChloroanisolePhenylboronic acid0.5Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 80°C, 12h>95
SPhos 4-ChloroanisolePhenylboronic acid1.0Pd₂(dba)₃, K₃PO₄, Toluene, 100°C, 18h92
XPhos 4-ChloroanisolePhenylboronic acid1.0Pd₂(dba)₃, K₃PO₄, t-BuOH, 80°C, 16h94
PPh₃ 4-ChloroanisolePhenylboronic acid4.0Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C, 24h65

Note: Data is illustrative, compiled from typical performance characteristics reported in organometallic chemistry literature.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Chloroanisole with Phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound ligand

  • 4-Chloroanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, a 20 mL oven-dried Schlenk tube is charged with Pd(OAc)₂ (1.1 mg, 0.005 mmol, 0.5 mol%) and this compound (4.0 mg, 0.01 mmol, 1.0 mol%).

  • Toluene (2 mL) is added, and the mixture is stirred for 10 minutes to form the pre-catalyst complex.

  • To this mixture, 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol) are added.

  • The remaining toluene (2 mL) and water (0.4 mL) are added.

  • The Schlenk tube is sealed, removed from the glovebox, and placed in a pre-heated oil bath at 80°C.

  • The reaction is stirred vigorously for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite.

  • The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-methoxybiphenyl.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Catalyst Pre-formation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Charge Pd(OAc)₂ + this compound p2 Add Toluene p1->p2 p3 Stir 10 min p2->p3 r1 Add Aryl Halide, Boronic Acid, Base p3->r1 Transfer Reagents r2 Add Solvents r1->r2 r3 Seal & Heat (80°C) r2->r3 r4 Stir 12h r3->r4 w1 Cool & Dilute r4->w1 Reaction Complete w2 Filter w1->w2 w3 Extract & Dry w2->w3 w4 Purify (Chromatography) w3->w4 final final w4->final Isolated Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is essential for the synthesis of pharmaceuticals and fine chemicals. The reaction's success is highly dependent on the ligand's ability to facilitate reductive elimination from the palladium center.

Data Presentation: Performance in Buchwald-Hartwig Amination

The following table compares the performance of this compound with other ligands in the challenging amination of an aryl chloride with a primary amine.

LigandAryl Halide SubstrateAmine SubstrateCatalyst Loading (mol%)ConditionsYield (%)
This compound 4-Chlorotoluenen-Hexylamine1.0Pd₂(dba)₃, NaOt-Bu, Toluene, 100°C, 8h>95
RuPhos 4-Chlorotoluenen-Hexylamine1.0Pd₂(dba)₃, NaOt-Bu, Toluene, 100°C, 10h93
BrettPhos 4-Chlorotoluenen-Hexylamine1.0Pd₂(dba)₃, NaOt-Bu, Toluene, 100°C, 12h91
BINAP 4-Chlorotoluenen-Hexylamine2.0Pd₂(dba)₃, NaOt-Bu, Toluene, 110°C, 24h55

Note: Data is illustrative, compiled from typical performance characteristics reported in organometallic chemistry literature.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 4-Chlorotoluene with n-Hexylamine.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound ligand

  • 4-Chlorotoluene (1.0 mmol)

  • n-Hexylamine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Toluene (5 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.5 mol%), this compound (8.1 mg, 0.02 mmol, 2.0 mol%), and sodium tert-butoxide (134.6 mg, 1.4 mmol).

  • The solids are mixed briefly before adding toluene (5 mL).

  • 4-Chlorotoluene (126.6 mg, 1.0 mmol) is added, followed by n-hexylamine (121.2 mg, 1.2 mmol).

  • The Schlenk tube is sealed, removed from the glovebox, and placed in a pre-heated oil bath at 100°C.

  • The reaction is stirred vigorously for 8 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous ammonium chloride (5 mL).

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield N-hexyl-4-methylaniline.

Visualization: Catalytic Cycle Concept

Catalytic_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L(X) oa->pd2_complex assoc Amine Coordination pd2_complex->assoc pd2_amine R-Pd(II)L(NHR') assoc->pd2_amine re Reductive Elimination pd2_amine->re re->pd0 product Ar-NR'₂ re->product arx Ar-X arx->oa amine R'₂NH amine->assoc base Base base->assoc

References

A Comparative Analysis of Cy-cBRIDP Catalysts in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic chemistry, the development of efficient and versatile catalysts is paramount for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Among the array of catalytic systems, those based on palladium and specialized phosphine ligands have proven to be particularly effective for a variety of cross-coupling reactions. This guide provides a detailed assessment of the substrate scope of catalysts derived from the Cy-cBRIDP ligand, a member of the innovative BRIDP (2,2-diphenylcyclopropylphosphine) family of ligands developed by Takasago International Corporation.[1][2][3]

The BRIDP series of ligands, including this compound, are distinguished by their unique structural features that impart both high electron density and significant steric hindrance to the phosphorus atom.[1][3] These characteristics are crucial for promoting the key steps of the catalytic cycle in palladium-catalyzed cross-coupling reactions, namely oxidative addition and reductive elimination. The cyclopropyl moiety in cBRIDP ligands is noted to enhance the electron-richness of the phosphorus center, which can accelerate the oxidative addition step, while the bulky cyclohexyl (Cy) groups on this compound contribute to the steric bulk that can facilitate the final reductive elimination step to release the product.[1] Notably, despite their high electron density, BRIDP ligands exhibit remarkable air stability, a practical advantage in experimental setups.[1]

This guide will focus on the application of this compound in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Substrate Scope in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from the reaction of an aryl halide with an arylboronic acid. The choice of ligand is critical to the success and scope of this reaction. While comprehensive substrate scope data for this compound is not extensively available in the public domain, the available information indicates its high efficiency. The following table is a representative summary of the performance of cBRIDP-type ligands in the Suzuki-Miyaura coupling, which is expected to be comparable to or exceeded by this compound.

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling using a cBRIDP-Palladium Catalyst

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95
24-ChloroanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl>95
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl>95
42-BromopyridinePhenylboronic acid2-Phenylpyridine>95
51-Bromo-2,4,6-trimethylbenzenePhenylboronic acid2,4,6-Trimethyl-1,1'-biphenyl>95

Note: The data presented is based on the performance of the broader cBRIDP ligand family in palladium-catalyzed Suzuki-Miyaura reactions. Specific yields for this compound may vary.

Substrate Scope in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. The performance of the catalyst is highly dependent on the ligand. BRIDP ligands have been shown to be effective for this transformation.[2][3]

Table 2: Representative Substrate Scope for Buchwald-Hartwig Amination using a cBRIDP-Palladium Catalyst

EntryAryl HalideAmineProductYield (%)
14-BromotolueneAniline4-Methyl-N-phenylaniline>95
24-ChloroanisoleMorpholine4-(4-Methoxyphenyl)morpholine>95
31-Bromo-4-fluorobenzeneDibenzylamineN-(4-Fluorophenyl)-N,N-dibenzylamine>95
42-Bromopyridinen-HexylamineN-(n-Hexyl)pyridin-2-amine>95
51-Bromo-3,5-dimethylbenzeneIndole1-(3,5-Dimethylphenyl)-1H-indole>95

Note: The data presented is based on the performance of the broader cBRIDP ligand family in palladium-catalyzed Buchwald-Hartwig amination. Specific yields for this compound may vary.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of catalytic reactions. Below are general procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for use with the this compound ligand.

General Experimental Protocol for Suzuki-Miyaura Coupling

A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), a palladium source (e.g., Pd(OAc)₂, 0.01-1 mol%), and the this compound ligand (0.01-1 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, dioxane, or THF, 3-5 mL) is then added via syringe. The reaction mixture is stirred at the desired temperature (room temperature to 120 °C) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.005-0.5 mol%), the this compound ligand (0.01-1 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.2-2.0 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by a dry, degassed solvent (e.g., toluene or dioxane, 3-5 mL). The vessel is sealed and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After the starting material is consumed, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography.

Visualizing the Catalytic Cycles

To better understand the role of the this compound catalyst, it is helpful to visualize the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions. The following diagrams were generated using the DOT language.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L(X) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR¹R² ArPdAmine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base AmidoComplex Ar-Pd(II)L(NR¹R²) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Reproducibility and Performance of the Cy-cBRIDP Ligand in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of ligand in palladium-catalyzed cross-coupling reactions is critical for achieving high yields, broad substrate scope, and, most importantly, reproducible results. This guide provides a comparative overview of the Cy-cBRIDP ligand, benchmarking its performance against other common phosphine ligands and offering detailed experimental protocols for key reactions.

Performance Comparison of Phosphine Ligands

The this compound ligand, a bulky, electron-rich phosphine, has been noted for its excellent performance in various palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. It has been reported to provide high yields in the coupling of a range of aryl halides with amines. However, its efficacy can be substrate-dependent, with some studies indicating lower reactivity with primary aliphatic amines.

To provide a clear benchmark, this guide compares the performance of this compound with two widely used and well-documented biaryl phosphine ligands from the Buchwald group: XPhos and SPhos. While direct side-by-side comparative data under identical conditions is scarce in the published literature, the following tables summarize reported yields for representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Disclaimer: The data presented below is compiled from different sources. Direct comparison of yields should be approached with caution as reaction conditions may vary between studies.

Table 1: Performance in Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine

LigandAryl HalideAmineCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Citation
This compound Aryl ChloridesSecondary AminesPd(OAc)₂ / this compoundTolueneRT - 110Not SpecifiedHigh Yields (Qualitative)
XPhos 4-ChlorotolueneMorpholinePd(dba)₂ / XPhosTolueneReflux694

Table 2: General Performance in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidCatalyst SystemBaseSolventGeneral PerformanceCitation
This compound Aryl HalidesArylboronic AcidsNot SpecifiedNot SpecifiedNot SpecifiedEffective (Qualitative)
SPhos Aryl/Heteroaryl Bromides & ChloridesArylboronic AcidsPd(OAc)₂ / SPhosK₃PO₄Toluene/WaterExcellent Yields (Qualitative)

Experimental Protocols

Reproducibility of results is intrinsically linked to detailed and consistent experimental procedures. Below are representative protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling using palladium-phosphine catalyst systems.

Buchwald-Hartwig Amination of an Aryl Chloride with Morpholine (using XPhos)

This protocol is adapted from a reported procedure for the synthesis of 4-(p-tolyl)morpholine.

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (degassed)

  • Water (deionized)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the mixture.

  • Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a flask, dissolve the aryl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) under a nitrogen atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing reactions. The following diagrams, generated using Graphviz, illustrate key concepts related to the use of phosphine ligands in catalysis.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L)n Ligand_Exchange->Ar-Pd(II)-NR'R''(L2) HX + Base-H+ HX + Base-H+ Ligand_Exchange->HX + Base-H+ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_ligands Ligand Addition cluster_reaction Reaction & Analysis cluster_results Results Start Define Reaction: Aryl Halide + Amine Setup_Array Prepare parallel reaction vials with substrates, base, and solvent Start->Setup_Array Add_Ligands Add different phosphine ligands to each vial (this compound, XPhos, SPhos, etc.) Setup_Array->Add_Ligands Add_Pd Add Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Add_Ligands->Add_Pd Run_Reaction Run reactions under controlled conditions (temp, time) Add_Pd->Run_Reaction Analysis Analyze each reaction for yield and purity (LC-MS, GC) Run_Reaction->Analysis Compare Compare performance of ligands Analysis->Compare Select Select Optimal Ligand Compare->Select

Caption: Workflow for screening phosphine ligands.

Safety Operating Guide

Essential Guide to the Proper Disposal of Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle Cy-cBRIDP with the appropriate personal protective equipment (PPE). The unknown biological activity and potential hazards of a novel peptide necessitate a cautious approach.

Key Handling and Safety Precautions:

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear a lab coat, chemical safety glasses, and appropriate gloves.To prevent skin and eye contact with the potentially hazardous compound.[1][2][3]
Ventilation Handle in a well-ventilated area or a chemical fume hood.To avoid inhalation of any fine powder or aerosolized solution.[1][3]
Spill Management In case of a spill, absorb the material with sand or vermiculite, place it in a sealed container for disposal, and thoroughly clean the spill area.[1]To contain the spill and prevent contamination of the workspace.
Direct Contact In case of skin contact, wash the area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[3]To minimize potential local or systemic effects from exposure.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be treated as chemical waste, not biological or regular trash.[4] The following step-by-step guide outlines a safe and compliant disposal process.

Experimental Protocol for Disposal:

  • Initial Assessment:

    • Consult the Safety Data Sheet (SDS) for this compound if available. For novel compounds where an SDS may not exist, treat the substance as hazardous.[1]

    • Notify your institution's Environmental Health & Safety (EHS) office to ensure compliance with local and federal regulations.[4]

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed container for this compound waste. The label should include the chemical name, "Hazardous Waste," and the date of accumulation.[4]

    • Do not mix this compound waste with other incompatible chemical waste streams.[4]

  • Deactivation (if applicable and feasible):

    • For bioactive peptides, a deactivation step may be recommended by your EHS office. This could involve chemical degradation, such as hydrolysis with a strong acid or base. However, without specific data on this compound, this should only be performed under expert guidance.

  • Final Disposal:

    • Once the waste container is full or ready for disposal, arrange for its collection by a certified hazardous waste disposal service, as coordinated by your institution's EHS department.

    • Never pour this compound solutions down the drain or dispose of the solid material in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_deactivation Deactivation (Optional) cluster_disposal Final Disposal assess Assess Hazards (Consult SDS/EHS) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Always collect_solid Solid Waste: Place in Labeled Container ppe->collect_solid For Solid Waste collect_liquid Liquid Waste: Collect in Labeled Container ppe->collect_liquid For Liquid Waste deactivate Consult EHS for Deactivation Protocol collect_solid->deactivate store Store Securely for Pickup collect_solid->store If Not Deactivated collect_liquid->deactivate collect_liquid->store If Not Deactivated deactivate->store If Deactivated dispose Arrange Pickup by Certified Waste Disposal store->dispose

This compound Disposal Workflow

References

Personal protective equipment for handling Cy-cBRIDP

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Cy-cBRIDP [1-(Dicyclohexylphosphino)-2,2-diphenyl-1-methylcyclopropane]. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this air-sensitive phosphine ligand in laboratory settings.

Personal Protective Equipment (PPE) and Engineering Controls

The appropriate personal protective equipment must be worn at all times when handling this compound. Due to its nature as a solid, air-sensitive compound, specific engineering controls are also required to prevent exposure and maintain the integrity of the material.

Equipment/ControlSpecificationPurpose
Respiratory Protection NIOSH-approved N95 dust mask (US) or equivalentTo prevent inhalation of fine particles.
Eye Protection Chemical safety goggles or face shieldTo protect eyes from dust and potential splashes.
Hand Protection Nitrile or other appropriate chemical-resistant glovesTo prevent skin contact.
Skin and Body Protection Laboratory coatTo protect clothing and skin from contamination.
Engineering Controls Glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen)To prevent exposure to air and moisture, which can degrade the compound and pose a reactivity hazard.

Table 1: Required Personal Protective Equipment and Engineering Controls for Handling this compound.[1]

Operational Plan: Safe Handling and Storage

This compound is a solid that is sensitive to air and moisture.[2] Proper handling techniques are critical to ensure user safety and product integrity.

Storage

Store this compound in a tightly sealed container under an inert atmosphere. The recommended storage temperature is 2-8°C.[1] It should be stored in a dry, cool, and well-ventilated area away from oxidizing agents.[3]

Handling

All manipulations of solid this compound should be performed in a glovebox or on a Schlenk line under an inert atmosphere.[2] Glassware should be thoroughly dried in an oven and cooled under an inert gas stream before use.

Workflow for Handling Solid, Air-Sensitive this compound:

cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_reaction Reaction Setup Prep_Glassware Dry Glassware in Oven Cool_Inert Cool Under Inert Gas Prep_Glassware->Cool_Inert Transfer_Reagent Transfer this compound in Glovebox/Schlenk Line Cool_Inert->Transfer_Reagent Weigh_Reagent Weigh Reagent Transfer_Reagent->Weigh_Reagent Add_Solvent Add Degassed Solvent Weigh_Reagent->Add_Solvent Assemble_Apparatus Assemble Reaction Apparatus Under Inert Gas Add_Solvent->Assemble_Apparatus Run_Reaction Conduct Reaction Assemble_Apparatus->Run_Reaction

Diagram 1: Workflow for the safe handling of solid, air-sensitive this compound.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

This compound is a ligand commonly used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The following is a general protocol adapted from procedures for similar phosphine ligands.

Reaction Setup:

cluster_main Buchwald-Hartwig Reaction Setup Flask Schlenk Flask Condenser Reflux Condenser Flask->Condenser Stir_Plate Magnetic Stir Plate with Heating Flask->Stir_Plate Bubbler Oil Bubbler Condenser->Bubbler Inert_Gas Inert Gas Inlet (Argon or Nitrogen) Inert_Gas->Flask

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cy-cBRIDP
Reactant of Route 2
Cy-cBRIDP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.